VU6005649
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Modulation of mGlu7/8 Receptors: A Technical Guide to the Mechanism of Action of VU6005649
For Immediate Release
A Deep Dive into the Pharmacological Profile of a Dual mGlu7/8 Positive Allosteric Modulator for Neuroscience Research
This technical guide provides an in-depth analysis of the mechanism of action of VU6005649, a potent and centrally penetrant dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for central nervous system (CNS) disorders.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the orthosteric binding site of the endogenous agonist, glutamate.[1] By binding to this allosteric site, this compound does not directly activate the mGlu7 or mGlu8 receptors but rather enhances their response to orthosteric agonists like glutamate and the synthetic agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4).[1] This modulatory action leads to an increase in the potency and/or maximal efficacy of the orthosteric agonist, thereby potentiating the downstream signaling cascade initiated by receptor activation.
The positive allosteric modulation by this compound is particularly significant in the context of mGlu7, which exhibits a notoriously low affinity for glutamate.[1] The ability of a PAM like this compound to amplify the receptor's response to endogenous glutamate levels makes it a valuable tool for studying the physiological roles of mGlu7 and a potential therapeutic strategy for conditions where enhancing mGlu7 signaling is desired.
Quantitative Pharmacological Profile
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for its activity at mGlu7 and mGlu8 receptors.
Table 1: In Vitro Potency of this compound
| Receptor | Agonist | Assay Type | EC50 (μM) |
| mGlu7 | L-AP4 | Calcium Mobilization | 0.65[2] |
| mGlu8 | Glutamate | Calcium Mobilization | 2.6[2] |
Table 2: In Vitro Efficacy of this compound
| Receptor | Agonist | Maximal Potentiation (% of L-AP4 Max) |
| mGlu7 | L-AP4 | 112 ± 10 |
| mGlu8 | Glutamate | 101 ± 2 |
Table 3: CNS Penetration of this compound
| Parameter | Value |
| Brain/Plasma Ratio (Kp) | 2.43 |
Signaling Pathways Modulated by this compound
As a modulator of Group III metabotropic glutamate receptors, this compound influences intracellular signaling pathways primarily coupled to the Gi/o family of G proteins. Activation of mGlu7 and mGlu8 receptors, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA).
Furthermore, the βγ subunits of the dissociated Gi/o protein can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (Cav) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This modulation of ion channel activity contributes to the presynaptic inhibition of neurotransmitter release, a key physiological role of mGlu7 and mGlu8 receptors.
References
VU6005649: A Technical Whitepaper on a Novel Dual mGlu7/8 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6005649 has emerged as a significant pharmacological tool, being the first reported dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its underlying mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting the mGlu7 and mGlu8 receptors, which are implicated in a variety of neurological and psychiatric disorders.
Introduction to this compound and Group III mGlu Receptors
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to an inhibition of neurotransmitter release.[4] Both mGlu7 and mGlu8 receptors are of significant interest as therapeutic targets for conditions such as anxiety, depression, and cognitive disorders.[1]
Positive allosteric modulators (PAMs) represent a sophisticated approach to modulating receptor function. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist. This mechanism offers the potential for a more nuanced and spatially-temporally controlled modulation of receptor activity compared to direct agonists.
This compound, derived from a pyrazolo[1,5-a]pyrimidine chemical series, is a central nervous system (CNS) penetrant molecule that acts as a PAM at both mGlu7 and mGlu8 receptors. Its dual activity provides a unique tool to probe the combined roles of these two closely related receptors in neuronal function.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Efficacy of this compound
| Receptor | Parameter | Value |
| mGlu7 | EC50 | 0.65 µM |
| mGlu7 | pEC50 | 6.19 ± 0.14 |
| mGlu7 | % L-AP4 Max | 112 ± 10 |
| mGlu8 | EC50 | 2.6 µM |
| mGlu4 | EC50 | > 10 µM |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50. % L-AP4 Max refers to the maximal efficacy of the compound relative to the response induced by the agonist L-AP4.
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Rat | Kp | 4.3 |
| Rat | Kp,uu | 2.3 |
| Rat | Plasma Free Fraction (fu) | 0.02 |
| Rat | Brain Free Fraction (fu) | 0.012 |
| Mouse | Kp (terminal) | 2.43 |
Kp is the brain/plasma partition coefficient, representing the ratio of the total concentration of a drug in the brain to that in the plasma at steady state. Kp,uu is the unbound brain/plasma partition coefficient, which is a more accurate predictor of target engagement in the CNS.
Mechanism of Action and Signaling Pathways
As a positive allosteric modulator, this compound enhances the function of mGlu7 and mGlu8 receptors in the presence of an agonist like glutamate. The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Methodologies
The characterization of this compound involved several key experimental protocols. Detailed descriptions are provided below.
In Vitro Potency Determination (Calcium Mobilization Assay)
A common method to assess the activity of mGlu7 and mGlu8 PAMs involves co-expressing the receptors with a promiscuous G-protein, such as Gα15, in a cell line like HEK293A. This redirects the typically Gαi/o-coupled receptors to the Gαq pathway, enabling the measurement of intracellular calcium mobilization as a readout of receptor activation.
Protocol:
-
Cell Culture and Transfection: HEK293A cells are cultured under standard conditions and transiently transfected with plasmids encoding the target mGlu receptor (mGlu7 or mGlu8) and Gα15.
-
Cell Plating: Transfected cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Compound Addition: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the wells.
-
Agonist Addition: After a short incubation with the PAM, a fixed concentration of an agonist (e.g., glutamate or L-AP4) at its EC20 (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.
In Vivo Pharmacokinetic Studies
To assess the CNS penetration of this compound, tissue distribution studies are performed in rodents.
Protocol:
-
Compound Administration: this compound is formulated in an appropriate vehicle (e.g., 10% Tween 80) and administered to the animals (e.g., mice or rats) via a specific route (e.g., intraperitoneal injection).
-
Sample Collection: At various time points post-administration, animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised and washed.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound concentrations are determined by factoring in the free fractions in plasma and brain tissue, which are measured separately using techniques like equilibrium dialysis. This allows for the calculation of Kp,uu.
Synthesis and Characterization
The synthesis of this compound is based on a pyrazolo[1,5-a]pyrimidine core. The detailed synthetic schemes are typically found in the supplementary information of the primary publication. The general approach involves the construction of the core heterocyclic system followed by the introduction of the various substituents. Characterization of the final compound and intermediates is achieved through standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
In Vivo Efficacy: Contextual Fear Conditioning
This compound has demonstrated pro-cognitive effects in a mouse model of associative learning.
Experimental Design:
-
Subjects: Wild-type mice.
-
Treatment: Mice are administered either vehicle (e.g., 10% Tween 80) or this compound (e.g., 50 mg/kg, i.p.) prior to the training session.
-
Training: In the training phase, mice are placed in a novel context and receive a mild footshock.
-
Testing: On a subsequent day, the mice are returned to the same context, and the amount of time they spend "freezing" (a natural fear response) is measured.
-
Results: Mice treated with this compound showed a significant increase in freezing time compared to vehicle-treated controls, indicating enhanced learning and memory of the aversive context.
Conclusion and Future Directions
This compound is a pioneering dual mGlu7/8 positive allosteric modulator with excellent CNS penetration. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathological roles of these receptors. The data presented in this whitepaper, from its in vitro potency and pharmacokinetic properties to its in vivo efficacy in a cognitive model, underscore its potential. Future research can leverage this compound to further dissect the individual versus combined contributions of mGlu7 and mGlu8 in various neuronal circuits and to explore the therapeutic potential of dual mGlu7/8 modulation for a range of CNS disorders.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Brain Penetrance and Bioavailability of VU6005649: An In-Depth Technical Analysis and Comparative Look at an M1 PAM
A Technical Whitepaper for Researchers in Drug Development
This guide provides a detailed examination of the central nervous system (CNS) penetrance and bioavailability of VU6005649, a positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 and 8 (mGlu7/8). Recognizing the significant interest in M1 muscarinic acetylcholine receptor (M1) PAMs for CNS disorders, this document also presents a comparative analysis with VU0453595, a well-characterized M1 PAM. This comprehensive overview is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Executive Summary
This compound demonstrates excellent CNS penetration in preclinical species, a critical attribute for a centrally acting therapeutic agent. Its favorable pharmacokinetic profile suggests its utility as a tool compound for in vivo studies. In contrast, while VU0453595 also shows CNS penetrance, a complete head-to-head comparison of its bioavailability with this compound is challenging due to the variability in reported data. This guide synthesizes the available information to provide a clear, data-driven comparison and a detailed look at the methodologies used to generate these findings.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and the M1 PAM, VU0453595, focusing on CNS penetrance and bioavailability.
Table 1: CNS Penetrance of this compound
| Species | Dose & Route | Time Point | Kp | Kp,uu | Reference |
| Rat | 0.20-0.25 mg/kg (IV Cassette) | 0.25 h | 4.3 | 2.3 | [1][2] |
| Mouse | 10 mg/kg (IP) | 60 min | 2.1 | - | [1] |
| Mouse | 10 mg/kg (IP) | 360 min | 1.1 | - |
Kp: Total brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
Table 2: CNS Penetrance of VU0453595 (M1 PAM)
| Species | Dose & Route | Kp Range | Kp,uu | Reference |
| Rat | Not Specified | 0.3 - 3.1 | Not explicitly stated |
Note: Detailed Kp,uu and bioavailability data for VU0453595 are not as readily available in a consolidated format as for this compound.
Experimental Protocols
This section details the methodologies employed in the key experiments cited for determining the pharmacokinetic profiles of this compound and VU0453595.
In Vivo Pharmacokinetic Studies for this compound
Objective: To determine the brain-plasma concentration ratio (Kp and Kp,uu) of this compound in rats and mice.
Animal Models:
-
Male Sprague-Dawley rats.
-
Male C57BL/6 mice.
Dosing and Administration:
-
Rats: Intravenous (IV) cassette dosing at 0.20-0.25 mg/kg.
-
Mice: Intraperitoneal (IP) injection at 10 mg/kg.
Sample Collection:
-
Rats: Terminal blood and brain samples were collected at 0.25 hours post-dose.
-
Mice: A time-course study was conducted with terminal blood and brain samples collected at 60 and 360 minutes post-dose.
Bioanalytical Method:
-
Sample Preparation: Plasma was obtained by centrifugation of blood samples. Brain tissue was homogenized.
-
Quantification: Concentrations of this compound in plasma and brain homogenate were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the specific parameters for this compound are not detailed in the primary literature, a general methodology for such an analysis is as follows:
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with water and acetonitrile, often containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for this compound would be optimized for maximum sensitivity and selectivity.
-
Data Analysis:
-
Kp: Calculated as the ratio of the total concentration of the compound in the brain to the total concentration in the plasma.
-
Kp,uu: Calculated by correcting the Kp value for the unbound fraction of the drug in brain and plasma, determined through in vitro methods such as equilibrium dialysis.
In Vitro Plasma Protein and Brain Tissue Binding
Objective: To determine the fraction of this compound unbound in plasma and brain tissue, which is necessary for the calculation of Kp,uu.
Methodology:
-
Equilibrium Dialysis: This is a common method used to determine the extent of drug binding to plasma proteins and brain tissue homogenates.
-
A semi-permeable membrane separates a chamber containing the drug in plasma or brain homogenate from a chamber containing a buffer solution.
-
The system is allowed to reach equilibrium, after which the concentration of the drug in the buffer-only chamber (representing the unbound fraction) is measured by LC-MS/MS and compared to the total concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for the mGlu7/8 and M1 receptors, as well as a typical experimental workflow for determining CNS penetrance.
Signaling Pathways
Caption: Simplified signaling pathway of the mGlu7/8 receptor.
References
The Role of VU6005649 in Elucidating and Potentially Treating Rett Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rett syndrome (RTT) is a severe neurodevelopmental disorder with limited therapeutic options. Recent research has identified the metabotropic glutamate receptor 7 (mGlu7) as a promising therapeutic target, given its reduced expression in the brains of RTT patients and corresponding mouse models. VU6005649, a potent and centrally nervous system (CNS)-penetrant positive allosteric modulator (PAM) of both mGlu7 and mGlu8 receptors, has emerged as a critical pharmacological tool to investigate the therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical Rett syndrome research, including detailed experimental protocols and quantitative data.
Introduction to this compound and its Relevance to Rett Syndrome
Rett syndrome is primarily caused by mutations in the MECP2 gene, leading to a cascade of neurological impairments.[1] A significant molecular pathology observed in RTT is the diminished expression of the mGlu7 receptor, a Gi/o-coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity.[1][2] This reduction in mGlu7 is hypothesized to contribute to the synaptic and circuit-level dysfunction underlying RTT symptoms.
This compound is a pyrazolo[1,5-a]pyrimidine-based compound that acts as a positive allosteric modulator at mGlu7 and mGlu8 receptors.[3][4] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. Its favorable pharmacokinetic profile, including excellent CNS penetration, makes it a valuable tool for in vivo studies. By potentiating the function of the remaining mGlu7 receptors, this compound offers a potential strategy to compensate for their reduced expression in Rett syndrome.
Quantitative Data for this compound
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay/Method | Reference |
| mGlu7 EC50 | 0.65 µM | Rat | Calcium Mobilization | |
| mGlu8 EC50 | 2.6 µM | Rat | Calcium Mobilization | |
| mGlu1,2,3,4,5,6 Activity | >10 µM (inactive) | Rat | Various | |
| Brain/Plasma Ratio (Kp) | 4.3 | Rat | In vivo DMPK | |
| Unbound Brain/Plasma Ratio (Kp,uu) | 2.3 | Rat | In vivo DMPK | |
| In Vivo Efficacy Dose (Contextual Fear Conditioning) | 50 mg/kg (i.p.) | Mouse | Behavioral Assay |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Rett Syndrome
The following diagram illustrates the proposed mechanism by which this compound may rescue synaptic deficits in Rett syndrome. In RTT, reduced MeCP2 function leads to decreased mGlu7 expression at the presynaptic terminal. This impairment in mGlu7 signaling contributes to aberrant neurotransmitter release and altered synaptic plasticity. This compound, by potentiating the activity of the remaining mGlu7 receptors, is hypothesized to restore the Gi/o-mediated inhibition of adenylyl cyclase, leading to a normalization of downstream signaling cascades and synaptic function.
Caption: Hypothesized signaling pathway of this compound in Rett syndrome neurons.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a Rett syndrome mouse model. This workflow integrates in vitro characterization with in vivo behavioral and molecular analyses to provide a comprehensive assessment of the compound's therapeutic potential.
Caption: Experimental workflow for evaluating this compound in Rett syndrome research.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from standard procedures for assessing GPCR activation.
-
Cell Culture:
-
HEK293 cells stably co-expressing the rat mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well and incubated overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
This compound is serially diluted to various concentrations.
-
The dye solution is removed, and cells are washed with assay buffer.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.
-
Fluorescence intensity is measured kinetically to detect changes in intracellular calcium.
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the concentration of this compound to determine the EC50 value.
-
Contextual Fear Conditioning
This protocol is a standard method to assess associative learning and memory in mice.
-
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator and a video camera for recording behavior.
-
-
Habituation:
-
Mice are handled for several days prior to the experiment to reduce stress.
-
-
Training:
-
On the training day, each mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
A conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
This pairing is repeated several times with an inter-trial interval.
-
This compound (e.g., 50 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the training session.
-
-
Contextual Memory Test:
-
24 hours after training, the mouse is returned to the same conditioning chamber for a test session (e.g., 5 minutes) without any CS or US presentation.
-
Freezing behavior (complete immobility except for respiration) is automatically scored from the video recording.
-
-
Data Analysis:
-
The percentage of time spent freezing is calculated and compared between the this compound-treated and vehicle-treated groups.
-
Western Blot for mGlu7 Expression
This protocol is used to quantify the protein levels of mGlu7 in brain tissue.
-
Sample Preparation:
-
Brain tissue (e.g., hippocampus or cortex) is rapidly dissected from Rett syndrome model mice and wild-type controls.
-
The tissue is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are denatured and separated by size on an SDS-polyacrylamide gel.
-
The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for mGlu7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected.
-
The intensity of the bands corresponding to mGlu7 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound has proven to be an invaluable tool for probing the role of the mGlu7 receptor in the pathophysiology of Rett syndrome. Preclinical studies utilizing this compound have provided compelling evidence that potentiating mGlu7 signaling can ameliorate some of the synaptic and behavioral deficits associated with the disorder. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area. Future studies should focus on elucidating the precise downstream signaling pathways affected by this compound in the context of Rett syndrome, exploring its efficacy in a wider range of behavioral paradigms, and investigating the therapeutic potential of more selective mGlu7 PAMs. Ultimately, the insights gained from research with this compound may pave the way for the development of novel and effective treatments for individuals with Rett syndrome.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. The Role of mGlu7 in Hippocampal Synaptic Plasticity: Implications for Novel Therapeutics for Rett Syndrome [ir.vanderbilt.edu]
- 4. mGlu7 potentiation rescues cognitive, social, and respiratory phenotypes in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cognitive Enhancement Potential of VU6005649
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6005649 is a novel small molecule that acts as a dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8). As a CNS penetrant compound, this compound has demonstrated pro-cognitive effects in preclinical models, positioning it as a promising tool for investigating the therapeutic potential of targeting mGlu7/8 receptors for cognitive enhancement. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the associated signaling pathways implicated in its cognitive-enhancing effects.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are predominantly located presynaptically and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.
Due to their strategic location and modulatory function, group III mGluRs have emerged as attractive targets for the treatment of various neurological and psychiatric disorders. This compound is a significant research tool in this area, identified as the first dual mGlu7/8 PAM with excellent CNS penetration.[1] Its ability to potentiate the effects of the endogenous ligand, glutamate, at these receptors offers a nuanced approach to modulating glutamatergic neurotransmission, which is critical for learning and memory processes. This document serves as a technical resource for researchers interested in utilizing this compound to explore the cognitive-enhancing potential of mGlu7/8 modulation.
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) at both mGlu7 and mGlu8 receptors.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[1] This allosteric mechanism allows for a more subtle and physiologically relevant modulation of receptor activity, as the effect of this compound is dependent on the presence of endogenous glutamate release.
The primary signaling pathway for mGlu7 and mGlu8 receptors involves their coupling to Gi/o proteins.[2] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration. The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This cascade of events ultimately results in a decrease in neurotransmitter release from the presynaptic terminal, providing a mechanism for fine-tuning synaptic transmission.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound [1]
| Parameter | mGlu7 Receptor | mGlu8 Receptor |
| EC50 | 0.65 µM | 2.6 µM |
| pEC50 | 6.19 ± 0.14 | 5.58 ± 0.06 |
| Maximal Potentiation (% of L-AP4 Max) | 112 ± 10 | 101 ± 2 (vs. Glutamate) |
| Selectivity | Inactive (>10 µM) against mGlu1, 2, 3, 4, 5, & 6 | - |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value |
| Dose (Contextual Fear Conditioning) | 50 mg/kg, i.p. |
| Vehicle | 10% Tween 80 in water |
| Freezing Behavior (Vehicle) | 65.5 ± 3.3% |
| Freezing Behavior (this compound) | 76.8 ± 3.6% (p = 0.03) |
| Brain Penetration (Kp) | 2.43 (at 2 hours post 30 mg/kg i.p. dose) |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a representative method for determining the positive allosteric modulator activity of this compound at mGlu7 and mGlu8 receptors.
Objective: To measure the potentiation of an agonist-induced intracellular calcium response by this compound in cells expressing mGlu7 or mGlu8 receptors.
Materials:
-
HEK293 cells stably expressing rat mGlu7 or mGlu8 receptors and a promiscuous G-protein (e.g., Gαqi5) to couple the Gi/o receptor to the calcium signaling pathway.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
mGluR agonist (e.g., L-AP4 for mGlu7, Glutamate for mGlu8).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target receptor into 384-well microplates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer). Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal (EC20) concentration of the agonist (L-AP4 for mGlu7, Glutamate for mGlu8).
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a predefined period (e.g., 2-5 minutes).
-
Add the EC20 concentration of the agonist to the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence upon agonist addition in the presence of this compound is calculated. The data are then normalized to the response of the agonist alone and plotted against the concentration of this compound to determine the EC50 value.
In Vivo Contextual Fear Conditioning
This protocol outlines the methodology used to assess the pro-cognitive effects of this compound in a mouse model of associative learning.
Objective: To evaluate the effect of this compound on the acquisition of contextual fear memory.
Materials:
-
Male C57BL/6J mice.
-
Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild foot shock).
-
Sound-attenuating isolation cubicle.
-
Video camera and software for recording and scoring freezing behavior.
-
This compound.
-
Vehicle solution (10% Tween 80 in sterile water).
Procedure:
-
Habituation: Handle the mice for several days prior to the experiment to reduce stress.
-
Drug Administration: 15 minutes prior to the training session, administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Training (Day 1):
-
Place a mouse into the fear conditioning chamber and allow it to explore for a 2-minute habituation period.
-
Deliver a series of conditioned stimulus (CS; e.g., a tone) and unconditioned stimulus (US; e.g., a mild foot shock) pairings. A typical protocol involves 2-3 pairings. For example, a 30-second tone followed by a 2-second, 0.5-0.7 mA foot shock.
-
The inter-trial interval is typically 1-2 minutes.
-
After the final pairing, the mouse remains in the chamber for an additional 30-60 seconds before being returned to its home cage.
-
-
Testing (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 3-5 minutes) in the absence of any auditory cues or foot shocks.
-
Score the amount of time the mouse spends "freezing" (defined as the complete absence of movement except for respiration). An increase in freezing time is indicative of a stronger fear memory associated with the context.
-
-
Data Analysis: Compare the percentage of time spent freezing between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., two-tailed Student's t-test).
Signaling Pathways and Visualizations
The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of the canonical Gi/o signaling pathway of mGlu7 and mGlu8 receptors located on presynaptic terminals.
Caption: mGlu7/8 receptor signaling cascade modulated by this compound.
The diagram above illustrates the proposed signaling pathway. Glutamate, the endogenous agonist, binds to the presynaptic mGlu7/8 receptor. This compound, as a PAM, enhances this binding and subsequent receptor activation. The activated receptor engages the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA), a key enzyme involved in phosphorylating proteins that regulate neurotransmitter release. Additionally, the Gβγ subunits of the Gi/o protein can directly inhibit presynaptic voltage-gated calcium channels, further reducing calcium influx and subsequent vesicle fusion and glutamate release. By fine-tuning presynaptic glutamate release in key brain circuits involved in learning and memory, such as the hippocampus, this compound is thought to exert its pro-cognitive effects.
Caption: Experimental workflow for the evaluation of this compound.
This workflow diagram outlines the key stages in the preclinical assessment of this compound. The process begins with the in vitro characterization of the compound, including its synthesis, the development of cellular assays to measure its activity at the target receptors, and subsequent data analysis to determine its potency, efficacy, and selectivity. Promising candidates from the in vitro screening then proceed to in vivo evaluation in relevant animal models of cognition, such as the contextual fear conditioning paradigm. The in vivo studies involve drug administration, behavioral testing, and statistical analysis of the results to determine the compound's cognitive-enhancing effects.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of mGlu7 and mGlu8 receptors in cognitive processes. Its dual PAM activity and favorable CNS penetration make it suitable for both in vitro and in vivo investigations. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of mGlu7/8 modulation for cognitive enhancement in various neurological and psychiatric disorders. Future studies could expand on the cognitive domains assessed and explore the effects of this compound in disease models exhibiting cognitive deficits.
References
pharmacological properties of the pyrazolo[1,5-a]pyrimidine core in VU6005649
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological properties of the pyrazolo[1,5-a]pyrimidine core as exemplified by the novel compound VU6005649. This compound has been identified as a central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] This document will detail the discovery, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, with a specific focus on the contribution of its core chemical scaffold. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of complex processes.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] This rigid, planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of its biological properties.[4] In the context of this compound, this core structure serves as the foundation for its activity as a dual mGlu7/8 PAM.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a 63,000 small molecule library aimed at discovering novel mGlu7 PAMs. The initial hit, compound 5, which featured the pyrazolo[1,5-a]pyrimidine core, demonstrated selectivity for mGlu7 over other Group III mGlu receptors (mGlu4 and mGlu8) and showed excellent CNS penetration. Subsequent structure-activity relationship (SAR) studies and chemical optimization of this hit led to the discovery of this compound (also referred to as compound 9f in some literature).
Pharmacological Properties of this compound
Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of mGlu7 and mGlu8 receptors. This means that it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct allosteric site on the receptor. Upon binding, it induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist. This modulatory activity allows for a more nuanced control of receptor function compared to direct agonists or antagonists.
Signaling Pathway of mGlu7/8 Receptor Activation and Positive Allosteric Modulation
Caption: Signaling pathway of mGlu7/8 receptor modulation by this compound.
In Vitro Potency and Selectivity
This compound demonstrates submicromolar potency at the mGlu7 receptor and slightly lower potency at the mGlu8 receptor. It is selective for mGlu7 and mGlu8 over other Group III mGlu receptors, such as mGlu4.
| Receptor | EC50 (µM) | Maximal Response (% of L-AP4 Max) | Reference |
| mGlu7 | 0.65 | 112 ± 10 | |
| mGlu8 | 2.6 | - | |
| mGlu4 | > 10 | - |
In Vivo Efficacy
In vivo studies have demonstrated the pro-cognitive effects of this compound. In a mouse model of contextual fear conditioning, administration of this compound resulted in enhanced associative learning. Specifically, mice treated with this compound showed a significant increase in freezing time compared to vehicle-treated mice, indicating improved memory of the aversive context. However, in a rat model of amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity, this compound did not show efficacy.
| Animal Model | Dose | Route | Effect | Reference |
| Mouse Contextual Fear Conditioning | 50 mg/kg | i.p. | Pro-cognitive effects on associative learning | |
| Rat Amphetamine-Induced Hyperlocomotion | 30 mg/kg | i.p. | No efficacy observed |
Pharmacokinetics
This compound exhibits excellent CNS penetration, a critical property for drugs targeting central disorders. Pharmacokinetic studies in rats and mice have confirmed its ability to cross the blood-brain barrier.
| Species | Dose | Route | Kp | Kp,uu | Reference |
| Rat | - | - | 4.3 | 2.3 | |
| Mouse | 10 mg/kg | i.p. | 2.1 (@ 60 min), 1.1 (@ 360 min) | - | |
| Rat | 30 mg/kg | i.p. | 2.43 (terminal) | - |
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
Experimental Protocols
In Vitro mGlu7 PAM Assay
The potency of this compound as an mGlu7 PAM was determined using a cell-based functional assay.
Experimental Workflow for In Vitro PAM Assay
Caption: Workflow for determining in vitro PAM activity.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu7 receptor were cultured in appropriate media.
-
Compound Preparation: this compound was serially diluted to various concentrations.
-
Assay Procedure:
-
Cells were plated in 96-well plates.
-
This compound at different concentrations was added to the cells.
-
After a pre-incubation period, a sub-maximal concentration (EC20) of the agonist L-AP4 was added. L-AP4 is used as a surrogate for glutamate due to the low affinity of mGlu7 for its endogenous ligand.
-
Changes in intracellular calcium levels were measured using a fluorescent calcium indicator.
-
-
Data Analysis: Concentration-response curves were generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximal potentiation of the L-AP4 response.
In Vivo Contextual Fear Conditioning
The pro-cognitive effects of this compound were assessed using a contextual fear conditioning paradigm in mice.
Detailed Methodology:
-
Animals: Adult male C57BL/6J mice were used.
-
Drug Administration: Mice were administered either vehicle (10% Tween 80) or this compound (50 mg/kg, i.p.) 15 minutes prior to the training session.
-
Training: On the training day, each mouse was placed in a conditioning chamber and, after a brief exploration period, received a series of foot shocks paired with the context of the chamber.
-
Testing: 24 hours later, the mice were returned to the same conditioning chamber, and the amount of time they spent freezing (a fear response) was recorded.
-
Data Analysis: The percentage of time spent freezing was calculated and compared between the vehicle and this compound-treated groups using a two-tailed Student's t-test.
Conclusion
This compound, with its pyrazolo[1,5-a]pyrimidine core, represents a significant advancement in the development of tool compounds for studying the function of mGlu7 and mGlu8 receptors. Its dual PAM activity, coupled with excellent CNS penetration, makes it a valuable asset for investigating the therapeutic potential of modulating these receptors in various neurological and psychiatric disorders. The detailed pharmacological profile and experimental methodologies provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further optimization of this scaffold may lead to the development of even more potent and selective modulators for clinical applications.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
VU6005649's effect on metabotropic glutamate receptor 7
An In-depth Technical Guide on the Core Effects of VU6005649 on Metabotropic Glutamate Receptor 7
Introduction
Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III metabotropic glutamate (mGlu) receptors, is a presynaptic G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission throughout the central nervous system (CNS).[1][2][3][4] Its widespread expression and involvement in synaptic plasticity have made it an attractive therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodevelopmental disorders.[1] The development of selective pharmacological tools is essential for elucidating the physiological roles of mGlu7 and validating its therapeutic potential. This compound has emerged as a significant tool compound, identified as a positive allosteric modulator (PAM) with activity at mGlu7. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on mGlu7, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Pharmacological Profile of this compound
This compound is a CNS penetrant molecule based on a pyrazolo[1,5-a]pyrimidine core. It is characterized as the first dual positive allosteric modulator of mGlu7 and mGlu8 receptors, with a preference for mGlu7. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency and CNS penetration of this compound.
| Parameter | Value | Receptor/Condition | Reference |
| mGlu7 EC50 | 0.65 µM (650 nM) | Rat mGlu7 | |
| mGlu8 EC50 | 2.6 µM | Rat mGlu8 | |
| mGlu7 pEC50 | 6.19 ± 0.14 | - | |
| mGlu7 Max Efficacy | 112 ± 10% (L-AP4 Max) | - | |
| Selectivity | Inactive (EC50/IC50 > 10 µM) | mGlu1, 2, 3, 4, 5, 6 | |
| CNS Penetration (Kp) | 4.3 | Mouse | |
| Free CNS Penetration (Kp,uu) | 2.3 | Mouse | |
| Off-Target Activity | Ki = 650 nM | Neurokinin-1 (NK1) Receptor |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator, binding to a topographically distinct site on the mGlu7 receptor from the orthosteric site where glutamate binds. This binding induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist, glutamate, thereby potentiating the receptor's downstream signaling.
Group III mGlu receptors, including mGlu7, are typically coupled to Gi/o proteins. Upon activation, the G protein dissociates, and the βγ subunits can directly inhibit voltage-sensitive calcium channels, while the α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the modulation of neurotransmitter release.
Caption: mGlu7 signaling pathway modulated by this compound.
Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo assays to determine its potency, selectivity, pharmacokinetic properties, and functional effects.
In Vitro Calcium Mobilization Assay
This assay is a common method for measuring the activity of GPCRs that couple to Gq or have been engineered to signal through a promiscuous G protein like Gα15.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the rat mGlu7 receptor and a promiscuous G protein (Gα15).
-
Principle: Activation of the receptor leads to a G protein-mediated release of intracellular calcium (Ca2+), which is detected by a fluorescent calcium indicator dye.
-
Methodology:
-
Cells are plated in 96- or 384-well plates and incubated overnight.
-
The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using an instrument such as the Functional Drug Screening System (FDSS).
-
This compound is added at various concentrations in the presence of a sub-maximal concentration (EC20) of an agonist, typically L-(+)-2-amino-4-phosphonobutyric acid (L-AP4), which is used due to the low affinity of mGlu7 for glutamate in some assay systems.
-
The change in fluorescence, indicating intracellular Ca2+ mobilization, is measured.
-
Data are normalized to the response of a saturating concentration of the agonist to calculate EC50 and maximal efficacy values.
-
In Vivo Pharmacokinetic (PK) Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.
-
Subjects: Male Sprague-Dawley rats or C57BL/6J mice.
-
Methodology:
-
This compound is administered via a specific route (e.g., intraperitoneal, IP).
-
At designated time points (e.g., 0.25, 0.5, 1, 3, and 6 hours post-dose), animals are euthanized.
-
Blood and brain tissue are collected.
-
Plasma and brain homogenate concentrations of this compound are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are calculated to assess CNS penetration.
-
Caption: General workflow for PAM discovery and characterization.
In Vivo Efficacy and Behavioral Effects
This compound has been evaluated in rodent models to assess its potential therapeutic effects.
Contextual Fear Conditioning
This model assesses associative learning and memory.
-
Finding: this compound demonstrated pro-cognitive effects in a mouse contextual fear conditioning model. This was the first reported instance of an mGlu7/8 PAM showing efficacy in this paradigm.
-
Significance: This suggests that positive allosteric modulation of mGlu7/8 may be a viable strategy for enhancing cognitive function.
Amphetamine-Induced Hyperlocomotion (AHL)
This model is predictive of antipsychotic activity.
-
Finding: When dosed at 30 mg/kg IP, this compound showed no efficacy in the AHL model in rats.
-
Significance: This result suggests that the specific mechanism of this compound may not target the pathways involved in this particular preclinical model of psychosis.
Summary of In Vivo Studies
| Model | Species | Dose/Route | Outcome | Reference |
| Contextual Fear Conditioning | Mouse | Not specified | Pro-cognitive effects | |
| Amphetamine-Induced Hyperlocomotion | Rat | 30 mg/kg IP | No efficacy |
Synthesis of this compound
The synthesis of this compound and its analogs is based on a pyrazolo[1,5-a]pyrimidine core. The general synthetic route involves a straightforward two-step process from commercially available materials when the required boronic acid is available. The key steps typically involve a condensation reaction to form the core structure, followed by a cross-coupling reaction (e.g., Suzuki coupling) to introduce the aryl moiety.
Caption: High-level synthetic scheme for this compound.
Conclusion
This compound is a pivotal pharmacological tool that has advanced the study of Group III mGlu receptors. As the first-in-class dual mGlu7/8 PAM with excellent CNS penetration, it has enabled new investigations into the roles of these receptors in cognitive processes. Its well-characterized in vitro and in vivo profile, including its demonstrated pro-cognitive effects, underscores the therapeutic potential of modulating mGlu7. However, its dual activity at mGlu8 and off-target effects at the NK1 receptor necessitate careful interpretation of experimental results. Future research focusing on the development of more selective mGlu7 PAMs will be critical for definitively validating mGlu7 as a therapeutic target for CNS disorders.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of VU6005649: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6005649 is a novel small molecule that has been identified as a potent and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] As a dual mGlu7/8 PAM, this compound represents a significant tool for studying the physiological roles of these receptors in the CNS and holds potential for therapeutic development in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.
Core Pharmacology
This compound is a member of a pyrazolo[1,5-a]pyrimidine chemical series and was discovered through a high-throughput screening campaign.[1] It acts as a positive allosteric modulator, meaning it binds to a site on the mGlu7 and mGlu8 receptors that is distinct from the glutamate binding site.[4] This binding enhances the receptor's response to the endogenous ligand, glutamate.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized in cellular assays. The compound displays sub-micromolar to low micromolar potency at rat mGlu7 and mGlu8 receptors, respectively.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Parameter | Value (µM) |
| rat mGlu7 | Calcium Mobilization | EC50 | 0.65 |
| rat mGlu8 | Calcium Mobilization | EC50 | 2.6 |
| rat mGlu4 | Calcium Mobilization | EC50 | > 10 |
| rat mGlu6 | Calcium Mobilization | EC50 | > 10 |
| other mGluRs (1,2,3,5) | Various | IC50/EC50 | > 10 |
Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.
In Vitro DMPK Profile
This compound exhibits a favorable in vitro drug metabolism and pharmacokinetics (DMPK) profile, suggesting good potential for in vivo applications.
Table 2: In Vitro DMPK Properties of this compound
| Parameter | Species | Value |
| Hepatic Clearance (CLHEP) | Rat | 65.5 mL/min/kg |
| Hepatic Clearance (CLHEP) | Human | 16.6 mL/min/kg |
| Plasma Fraction Unbound (fu,plasma) | Rat | 0.022 |
| Plasma Fraction Unbound (fu,plasma) | Human | 0.008 |
| Brain Fraction Unbound (fu,brain) | Rat | 0.012 |
| CYP450 Inhibition (IC50) | 1A2 | 3.08 µM |
| CYP450 Inhibition (IC50) | 2C9 | 24.7 µM |
| CYP450 Inhibition (IC50) | 2D6 | > 30 µM |
| CYP450 Inhibition (IC50) | 3A4 | > 30 µM |
Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.
In Vivo Pharmacology and Pharmacokinetics
In vivo studies have demonstrated that this compound is CNS penetrant and has pro-cognitive effects in a mouse model of associative learning.
Table 3: In Vivo Characteristics of this compound
| Parameter | Species | Dosing | Value |
| Brain/Plasma Ratio (Kp) | Rat | 10 mg/kg IP | 2.43 (at 2h) |
| Brain/Plasma Ratio (Kp) | Mouse | 10 mg/kg IP | 2.1 (at 60 min), 1.1 (at 360 min) |
| Contextual Fear Conditioning | Mouse | 50 mg/kg IP | Significant increase in freezing time |
Data sourced from Abe M, et al. ACS Med Chem Lett. 2017.
Mechanism of Action and Signaling Pathways
As a positive allosteric modulator of mGlu7 and mGlu8 receptors, this compound potentiates the signaling cascade initiated by glutamate binding. Both mGlu7 and mGlu8 are Group III mGlu receptors, which are typically coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are adapted from the supplementary information of Abe M, et al. ACS Med Chem Lett. 2017.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a PAM at mGlu receptors.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the rat mGlu7 or mGlu8 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in assay buffer.
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Addition: After a pre-incubation period with the PAM, a fixed concentration of the agonist L-AP4 (at its EC20) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value for this compound.
In Vivo Contextual Fear Conditioning
This behavioral assay assesses the effect of this compound on associative learning and memory in mice.
Protocol:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the animal facility for at least one week before the experiment.
-
Drug Administration: Mice are administered either vehicle (e.g., 10% Tween 80 in water) or this compound (50 mg/kg) via intraperitoneal (IP) injection 15 minutes prior to training.
-
Training Phase: Each mouse is placed in a fear conditioning chamber. After an exploration period, the mouse receives a series of mild footshocks.
-
Test Phase: 24 hours after the training phase, each mouse is returned to the same conditioning chamber for a set period without the delivery of any footshocks.
-
Behavioral Scoring: The behavior of the mouse during the test phase is recorded, and the total time spent "freezing" (a fear-induced immobility posture) is scored by an automated system or a trained observer blinded to the treatment groups.
-
Data Analysis: The freezing times of the this compound-treated group and the vehicle-treated group are compared using an appropriate statistical test (e.g., t-test) to determine if the compound enhanced fear memory.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu7 and mGlu8 receptor function. Its dual PAM activity, coupled with its favorable CNS penetration, makes it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to explore the therapeutic potential of modulating mGlu7 and mGlu8 signaling in the context of various CNS disorders. Further research is warranted to fully elucidate the therapeutic implications of this novel compound.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for VU6005649 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005649 is a novel positive allosteric modulator (PAM) that acts on both the metabotropic glutamate receptor 7 (mGlu7) and mGlu8.[1][2] As a dual mGlu7/8 PAM, it offers a valuable tool for investigating the therapeutic potential of modulating group III mGlu receptors in various central nervous system (CNS) disorders. These receptors are primarily located presynaptically and are involved in the fine-tuning of neurotransmitter release.[3][4] This document provides detailed protocols for the in vivo use of this compound in mice, focusing on a contextual fear conditioning model to assess its pro-cognitive effects. Additionally, it includes pharmacokinetic data and a depiction of the relevant signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Contextual Fear Conditioning
| Animal Model | Compound | Dose | Route of Administration | Vehicle | Outcome Measure | Result | Reference |
| Wild-type mice | This compound | 50 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in sterile water | Percent freezing time | Increased freezing compared to vehicle | |
| Wild-type mice | Vehicle | N/A | Intraperitoneal (i.p.) | 10% Tween 80 in sterile water | Percent freezing time | Baseline freezing |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Administration | |||
| Dose | 10 mg/kg | Single dose | |
| Route | Intraperitoneal (i.p.) | ||
| Brain Penetration | |||
| Kp (Brain/Plasma Ratio) @ 60 min | 2.1 | ||
| Kp (Brain/Plasma Ratio) @ 360 min | 1.1 | ||
| In Vitro Potency | |||
| mGlu7 EC50 | 0.65 µM |
Experimental Protocols
Contextual Fear Conditioning in Mice
This protocol is designed to assess the effect of this compound on associative learning and memory.
Materials:
-
This compound
-
Vehicle: 10% Tween 80 in sterile water
-
Fear conditioning apparatus (e.g., a chamber with a grid floor connected to a shock generator)
-
Wild-type mice (e.g., C57BL/6J)
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: House mice in the facility for at least one week before the experiment to acclimate them to the environment.
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound in the vehicle at the desired concentration to achieve a 50 mg/kg dose.
-
Administration:
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection to the mice.
-
The injection should be performed 15 minutes prior to the training session.
-
-
Training (Day 1):
-
Place each mouse individually into the fear conditioning chamber.
-
Allow the mouse to explore the chamber for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 30 seconds).
-
In the final seconds of the CS presentation (e.g., last 2 seconds), deliver a mild footshock (the unconditioned stimulus, US), for instance, 0.5-0.7 mA for 1-2 seconds.
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
After the final pairing, allow the mouse to remain in the chamber for an additional period (e.g., 60 seconds) before returning it to its home cage.
-
-
Contextual Fear Testing (Day 2):
-
24 hours after the training session, place each mouse back into the same fear conditioning chamber.
-
Do not present the CS or the US.
-
Record the behavior of the mouse for a set duration (e.g., 5 minutes).
-
Analyze the recording for freezing behavior, which is defined as the complete absence of movement except for respiration.
-
The percentage of time spent freezing is used as a measure of fear memory.
-
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure to determine the brain and plasma concentrations of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Wild-type mice
-
Syringes and needles for i.p. injection
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Tools for brain tissue collection
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in the vehicle.
-
Administer a single 10 mg/kg i.p. dose to each mouse.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 60 and 360 minutes), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Immediately following blood collection, euthanize the mouse and harvest the brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue.
-
-
Analysis:
-
Analyze the plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of the mGlu7/8 receptor modulated by this compound.
Caption: Experimental workflow for contextual fear conditioning with this compound.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of VU6005649 in Contextual Fear Conditioning
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005649 is a novel, central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 and 8 (mGlu7/8).[1][2] As a PAM, this compound enhances the response of these receptors to their endogenous ligand, glutamate. Research has indicated its potential as a pro-cognitive agent, particularly in the domain of associative learning, as demonstrated in contextual fear conditioning models.[1][2] These application notes provide a comprehensive overview of the dosing, administration, and relevant protocols for utilizing this compound in contextual fear conditioning experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vivo Dosing and Administration
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Wild-type mice | |
| Dose | 50 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Vehicle | 10% Tween 80 in water | |
| Administration Time | 15 minutes prior to training |
Table 2: Pharmacological Profile
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | |
| Primary Targets | mGlu7 and mGlu8 receptors | |
| Effect in Contextual Fear Conditioning | Pro-cognitive (enhanced associative learning) | |
| Observed Behavioral Outcome | Significantly increased freezing time |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile, distilled water or saline
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number and weight of the animals to be dosed.
-
Prepare a 10% Tween 80 solution by mixing one part Tween 80 with nine parts sterile water or saline.
-
Weigh the calculated amount of this compound powder.
-
Suspend the this compound powder in the 10% Tween 80 vehicle.
-
Vortex the solution vigorously until a homogenous suspension is achieved. If necessary, brief sonication can be used to aid in dissolution.
-
Prepare the dosing solution fresh on the day of the experiment.
Contextual Fear Conditioning Protocol
This protocol is a synthesized methodology based on standard practices and the specific information available for this compound administration.
Materials and Equipment:
-
Contextual fear conditioning chambers equipped with a grid floor for footshock delivery, a sound-attenuating outer chamber, and a video camera for recording.
-
A computer with software for controlling the conditioning parameters (e.g., shock intensity, duration) and for scoring freezing behavior.
-
This compound dosing solution (prepared as described above).
-
Vehicle solution (10% Tween 80).
-
Standard laboratory mice.
-
70% ethanol for cleaning the chambers.
Experimental Procedure:
Day 1: Habituation (Optional but Recommended)
-
Handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.
-
Place each mouse individually into the conditioning chamber for 5-10 minutes without any stimuli (no tone, no shock). This allows the mice to habituate to the context.
-
Return the mice to their home cages.
Day 2: Training (Conditioning)
-
Drug Administration:
-
Administer this compound (50 mg/kg, i.p.) or vehicle to the mice 15 minutes before placing them in the conditioning chamber.
-
-
Conditioning Trial:
-
Place a mouse into the conditioning chamber.
-
Allow a 2-3 minute exploration period (baseline).
-
Deliver a series of unsignaled footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 30-60 seconds after the final shock.
-
Return the mouse to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
Day 3: Contextual Fear Memory Test
-
Place each mouse back into the same conditioning chamber in which it was trained.
-
Do not deliver any footshocks.
-
Record the mouse's behavior for a set period (e.g., 5 minutes).
-
Analyze the recorded video for freezing behavior, which is defined as the complete absence of movement except for respiration. The duration of freezing is used as a measure of fear memory.
-
Compare the percentage of time spent freezing between the this compound-treated group and the vehicle-treated group. An increase in freezing time in the this compound group is indicative of enhanced associative learning.
Visualizations
Caption: Experimental workflow for contextual fear conditioning with this compound.
Caption: Proposed signaling pathway of mGlu7/8 receptor modulation by this compound.
References
Application Notes and Protocols for the Investigation of VU6005649 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of VU6005649, a central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and mGlu8, in rodent models of anxiety. While the therapeutic potential of modulating Group III mGlu receptors for anxiety disorders is an area of growing interest, to date, this compound has primarily been characterized for its pro-cognitive effects.[1][2][3] This document outlines detailed protocols for established behavioral assays to facilitate the investigation of the anxiolytic potential of this compound.
Introduction to this compound
This compound is a novel pyrazolo[1,5-a]pyrimidine derivative that acts as a positive allosteric modulator of both mGlu7 and mGlu8 receptors.[1] Allosteric modulators offer a sophisticated mechanism of action, as they do not directly activate the receptor but rather enhance the response to the endogenous agonist, glutamate.[4] This can provide a more nuanced modulation of synaptic transmission compared to orthosteric agonists.
The mGlu7 and mGlu8 receptors are predominantly located presynaptically, where they function as autoreceptors to inhibit neurotransmitter release. Genetic knockout studies of the mGlu7 receptor have suggested its involvement in anxiety-related behaviors, making it a promising therapeutic target. This compound has been shown to have excellent CNS penetration, a critical characteristic for a centrally acting therapeutic agent.
The primary in vivo study of this compound demonstrated its efficacy in a mouse contextual fear conditioning model, where it enhanced associative learning, indicating a pro-cognitive effect. While fear conditioning is a model of fear memory, it shares neural circuits with anxiety. However, there is a lack of published data on the effects of this compound in standard rodent models of unconditioned anxiety. The following protocols are provided to guide researchers in exploring this potential application.
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound at a presynaptic terminal.
Data Presentation: Summary of Potential Outcomes
The following tables are provided as templates for summarizing quantitative data from the proposed anxiety models.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
|---|---|---|---|---|---|---|
| Vehicle | - | |||||
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z |
| Positive Control | - | | | | | |
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | % Time in Center | Center Entries | Total Distance Traveled (cm) |
|---|---|---|---|---|---|
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
| Positive Control | - | | | | |
Table 3: Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Transitions between Compartments | Latency to Enter Light (s) |
|---|---|---|---|---|
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
| Positive Control | - | | | |
Table 4: Effects of this compound in the Marble Burying Test
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
|---|---|---|
| Vehicle | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
| Positive Control | - | |
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating the anxiolytic effects of this compound.
Experimental Protocols
Note: The following protocols are standardized procedures for common rodent anxiety models. Dose selection for this compound should be based on its known pharmacokinetic and pharmacodynamic properties. A dose of 50 mg/kg (i.p.) was shown to be effective in the contextual fear conditioning model. A dose-response study is recommended.
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally) and allow for a pre-treatment period (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open environment.
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle and allow for the pre-treatment period.
-
Gently place the animal in a corner of the open field.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Total distance traveled (to assess for locomotor effects).
-
Anxiolytic-like effects are indicated by an increase in the time spent and entries into the center zone, without a significant change in total locomotion.
-
Light-Dark Box (LDB) Test
This test is based on the conflict between the drive to explore and the aversion of rodents to brightly lit spaces.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle and allow for the pre-treatment period.
-
Place the animal in the dark compartment and start the timer.
-
Allow the animal to explore both compartments for a 10-minute session.
-
Record the session for subsequent analysis.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Anxiolytic-like effects are suggested by an increase in the time spent in the light compartment and the number of transitions.
-
Marble Burying (MB) Test
This test assesses anxiety-like and compulsive-like behaviors, as rodents tend to bury novel objects in their bedding.
-
Apparatus: A standard rodent cage filled with deep bedding, with a grid of marbles (e.g., 20) placed on the surface.
-
Procedure:
-
Prepare the cages with bedding and marbles prior to testing.
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle and allow for the pre-treatment period.
-
Place the animal in the prepared cage.
-
Allow the animal to explore and interact with the marbles for 30 minutes.
-
After the session, remove the animal and count the number of marbles that are at least two-thirds buried.
-
-
Data Analysis:
-
The primary measure is the number of marbles buried.
-
Anxiolytic-like or anti-compulsive effects are indicated by a significant reduction in the number of buried marbles.
-
Conclusion
This compound, as a CNS-penetrant dual mGlu7/8 PAM, represents a valuable tool for investigating the role of these receptors in CNS disorders. While its pro-cognitive effects have been documented, its potential as an anxiolytic remains to be thoroughly explored. The protocols outlined in this document provide a framework for researchers to systematically evaluate the anxiolytic-like properties of this compound in validated rodent models of anxiety. Such studies will be crucial in determining the therapeutic potential of this compound and the broader strategy of mGlu7/8 modulation for anxiety disorders.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
VU6005649 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of VU6005649 for in vitro assays, targeting researchers in pharmacology and drug development.
Introduction
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2] It is a valuable tool for studying the physiological roles of these receptors and for investigating their therapeutic potential in various central nervous system disorders.[1][2] These notes provide essential information for the effective use of this compound in in vitro experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂F₅N₃O | [3] |
| Molecular Weight | 357.28 g/mol | |
| Appearance | Light yellow to yellow solid | |
| CAS Number | 2137047-43-7 |
Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used laboratory solvents is summarized below.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (139.95 mM) | Ultrasonic treatment may be required to achieve complete dissolution. | |
| Ethanol | Soluble | Quantitative data not readily available. | |
| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
For most in vitro applications, it is recommended to prepare a concentrated stock solution in 100% DMSO.
In Vitro Biological Activity
This compound acts as a PAM at mGlu7 and mGlu8 receptors. Its potency is typically characterized by its half-maximal effective concentration (EC₅₀) in cell-based assays.
| Receptor Target | Assay Type | EC₅₀ | Reference |
| mGlu7 Receptor | Calcium mobilization | 0.65 µM | |
| mGlu8 Receptor | Calcium mobilization | 2.6 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mM. For example, to prepare 1 mL of a 50 mM stock solution, add 1 mL of DMSO to 35.73 mg of this compound.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Protocol for In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for evaluating the activity of this compound using a calcium mobilization assay in a cell line expressing mGlu7 or mGlu8 receptors (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the mGlu7 or mGlu8 receptor and a suitable G-protein (e.g., Gαqi5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (50 mM in DMSO)
-
Agonist (e.g., L-AP4) stock solution
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the cells into 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to the desired final concentrations. Remember to account for the dilution factor upon addition to the wells.
-
Prepare a solution of the agonist (e.g., L-AP4) at a concentration that elicits a 20% maximal response (EC₂₀).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Fluorescence Measurement:
-
Place the assay plate into a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the EC₂₀ concentration of the agonist to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Caption: Workflow for a calcium mobilization assay with this compound.
Signaling Pathway
This compound positively modulates mGlu7 and mGlu8 receptors, which are members of the Group III metabotropic glutamate receptors. These receptors are typically coupled to the Gαi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of various downstream effectors, including ion channels.
Caption: Simplified mGlu7/8 receptor signaling pathway.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Characterizing mGlu4 Positive Allosteric Modulators using L-AP4 as a Surrogate Agonist in HEK293 Cells
Introduction
The metabotropic glutamate receptor 4 (mGlu4), a Class C G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[1] mGlu4 receptors are predominantly expressed presynaptically, where they couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and ultimately modulate neurotransmitter release.[2][3]
The study of mGlu4 has been advanced by the use of selective ligands. L-2-amino-4-phosphonobutyric acid (L-AP4) is a potent and selective orthosteric agonist for group III mGlu receptors, with a high affinity for mGlu4.[4] Positive Allosteric Modulators (PAMs) are compounds that bind to a topographically distinct site on the receptor, enhancing the response of an orthosteric agonist. This interaction typically results in a leftward shift of the agonist's concentration-response curve (increased potency) and/or an increase in the maximal response (increased efficacy).
This application note provides detailed protocols for characterizing the interaction of an mGlu4 PAM with the surrogate agonist L-AP4 in Human Embryonic Kidney 293 (HEK293) cells engineered to express the human mGlu4 receptor. While the initial query mentioned VU6005649, it is important to note that this compound is characterized as a dual positive allosteric modulator of mGlu7 and mGlu8 receptors. Therefore, for the context of this document, we will refer to a generic, representative mGlu4 PAM, such as VU0155041 or PHCCC, to illustrate the principles and protocols.
Principle of the Assay
HEK293 cells provide a robust, null-background system for studying specific receptor pharmacology. By expressing mGlu4 in these cells, the receptor's signaling can be isolated and quantified. The addition of a PAM should potentiate the intracellular signal generated by the activation of mGlu4 with L-AP4. Two primary methods are described:
-
cAMP Inhibition Assay: This assay directly measures the canonical Gαi/o signaling pathway. Activation of mGlu4 by L-AP4 inhibits forskolin-stimulated cAMP production, and a PAM will enhance this inhibition.
-
Calcium Mobilization Assay: To facilitate a high-throughput, fluorescence-based readout, mGlu4 can be co-expressed with a promiscuous or chimeric G protein, such as Gαqi5. This redirects the Gαi/o-mediated signal to the Gαq pathway, resulting in the activation of phospholipase C (PLC) and a subsequent measurable increase in intracellular calcium ([Ca2+]i).
Signaling Pathways
The activation of mGlu4 by L-AP4 can be measured through two distinct pathways in engineered HEK293 cells. The canonical pathway involves Gαi/o coupling and inhibition of cAMP. A common alternative for high-throughput screening involves co-expressing a chimeric G-protein to couple the receptor to calcium mobilization.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation and functional consequences of mGlu4 RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
Application Note: Protocol for Assessing the Efficacy of VU6005649 in the Mouse Marble Burying Test
Introduction
The marble burying test is a widely utilized behavioral paradigm to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[1][2] The test is based on the natural tendency of mice to dig in burying material and their response to novel objects in their environment.[3] A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect of a pharmacological agent. This protocol details the procedure for evaluating the efficacy of VU6005649, a centrally nervous system (CNS) penetrant dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 and 8 (mGlu7/8). Given that mGlu7 has emerged as a potential therapeutic target for anxiety and depression, this protocol provides a robust framework for screening the anxiolytic potential of this compound.
Experimental Materials and Reagents
| Material/Reagent | Specifications |
| Test Animals | Adult male C57BL/6J mice (8-12 weeks old) |
| Test Compound | This compound |
| Vehicle | 10% Tween® 80 in sterile saline |
| Apparatus | Standard polycarbonate mouse cages (e.g., 35x15x15 cm) with filter tops |
| Bedding | Unscented, sterile mouse bedding material (e.g., woodchips, corncob) |
| Marbles | 20 glass marbles (approx. 1.5 cm diameter) per cage |
| General Supplies | Syringes (1 mL), needles (27-30 gauge), beakers, stir plate, weigh scale, timers |
Experimental Protocols
This protocol is divided into five main stages: Drug Preparation, Animal Acclimation, Dosing, Marble Burying Procedure, and Data Collection & Analysis.
Drug Preparation
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose.
-
Prepare the vehicle solution of 10% Tween® 80 in sterile saline.
-
Dissolve this compound in the vehicle to achieve the final desired concentration. Gentle warming or vortexing may be required to aid dissolution.
-
Prepare a vehicle-only solution to serve as the control.
Animal Acclimation
-
House mice in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Prior to the test day, handle the mice for 2-3 days to acclimate them to the experimenter.
-
On the day of the experiment, transfer the mice to the behavioral testing room and allow them to acclimate for at least 30 minutes before any procedures begin.
Dosing Regimen
The dosing parameters are based on protocols used for similar tool compounds in behavioral assays.
| Parameter | Specification |
| Compound | This compound |
| Control | Vehicle (10% Tween® 80) |
| Dose | 30 mg/kg (or dose range for dose-response study) |
| Route of Administration | Intraperitoneal (i.p.) |
| Injection Volume | 10 mL/kg |
| Pre-treatment Time | 30 minutes prior to testing |
-
Randomly assign mice to either the Vehicle control group or the this compound treatment group.
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Administer the assigned treatment (Vehicle or this compound) via intraperitoneal injection.
-
Return the mouse to its home cage and start a 30-minute timer.
Marble Burying Test Procedure
The following parameters for the test setup are established from standard protocols.
| Parameter | Specification |
| Bedding Depth | Approximately 5 cm, packed evenly |
| Number of Marbles | 20 |
| Marble Arrangement | Evenly spaced in 4 rows of 5 marbles |
| Test Duration | 30 minutes |
-
Cage Preparation: Fill each clean test cage with 5 cm of fresh bedding. Gently flatten the surface.
-
Marble Placement: Arrange 20 glass marbles evenly on the surface of the bedding.
-
Test Initiation: After the 30-minute pre-treatment time has elapsed, gently place one mouse into a prepared test cage. Place the mouse in a corner, facing away from the marbles.
-
Test Duration: Place the filter top on the cage and leave the mouse undisturbed for exactly 30 minutes.
-
Test Termination: At the end of the 30-minute session, carefully remove the mouse from the test cage and return it to its home cage. Take care not to disturb the marbles or bedding.
Data Collection and Analysis
-
Scoring: Two independent observers, who are blind to the treatment conditions, should count the number of buried marbles.
-
Burial Criterion: A marble is scored as "buried" if at least two-thirds (2/3) of its surface area is covered by the bedding material.
-
Data Recording: Average the counts from the two observers for each mouse. If there is a significant discrepancy, a third observer should score the cage.
-
Statistical Analysis: Compare the mean number of marbles buried by the this compound-treated group against the vehicle-treated group using an independent samples Student's t-test. A p-value of <0.05 is typically considered statistically significant.
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for the marble burying test.
Signaling Pathway of this compound
Caption: Mechanism of this compound as an mGlu7/8 PAM.
References
Application Notes and Protocols for Intraperitoneal Injection of VU6005649 in C57/BL6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005649 is a novel small molecule that acts as a positive allosteric modulator (PAM) for the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2][3] These receptors are members of the Group III mGlu receptor family and are primarily located presynaptically, where they play a crucial role in modulating neurotransmitter release.[4] this compound has demonstrated excellent central nervous system (CNS) penetration and has shown efficacy in in vivo models, making it a valuable tool for studying the therapeutic potential of mGlu7/8 modulation in various neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in C57/BL6 mice, a commonly used inbred mouse strain in biomedical research.
Mechanism of Action
This compound is a dual mGlu7/8 positive allosteric modulator. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway for mGlu7 and mGlu8 receptors involves coupling to Gi/o G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately leading to a reduction in neurotransmitter release.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGlu7/8 receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from studies involving C57/BL6 mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose (i.p.) | 10 mg/kg | C57/BL6 mice | |
| Kp (Brain/Plasma Ratio) @ 60 min | 2.1 | C57/BL6 mice | |
| Kp (Brain/Plasma Ratio) @ 360 min | 1.1 | C57/BL6 mice | |
| Dose (i.p.) | 30 mg/kg | Rat | |
| Kp (Brain/Plasma Ratio) @ 2 h | 2.43 | Rat |
Table 2: In Vivo Efficacy of this compound in a Contextual Fear Conditioning Model
| Treatment Group | Dose (i.p.) | Freezing Behavior (%) | p-value | Reference |
| Vehicle (10% Tween 80) | - | 65.5 ± 3.3 | - | |
| This compound | 50 mg/kg | 76.8 ± 3.6 | 0.03 |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Tween 80
-
Sterile Water for Injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound and vehicle components. For a 50 mg/kg dose in a 25 g mouse, you would need 1.25 mg of this compound. The final injection volume is typically 10 mL/kg, so for a 25 g mouse, the injection volume would be 250 µL.
-
Prepare the vehicle solution. For a 10% Tween 80 solution, mix 1 part Tween 80 with 9 parts sterile water. For example, to make 1 mL of vehicle, mix 100 µL of Tween 80 with 900 µL of sterile water.
-
Dissolve this compound in the vehicle.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the 10% Tween 80 vehicle.
-
Vortex the tube vigorously until the compound is fully dissolved. Gentle warming or brief sonication may aid in dissolution.
-
-
Prepare for injection. Draw the prepared solution into a sterile syringe fitted with an appropriate gauge needle. Ensure there are no air bubbles.
Protocol for Intraperitoneal Injection in C57/BL6 Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
C57/BL6 mice (adult, age and weight matched)
-
Prepared this compound solution
-
Sterile syringes and needles (27-30 gauge, ½ to ⅝ inch length)
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
-
A clean cage for recovery
Procedure:
-
Restraint:
-
Gently but firmly grasp the mouse by the scruff of the neck using your thumb and forefinger.
-
Secure the tail with your pinky finger against your palm to immobilize the lower body.
-
Tilt the mouse's head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right abdominal quadrant. This avoids the cecum on the left side and the urinary bladder in the midline.
-
-
Injection:
-
Clean the injection site with a gauze pad moistened with 70% ethanol.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. The needle should penetrate the skin and abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that a blood vessel or organ has not been penetrated. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to a clean cage.
-
Observe the animal for several minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Experimental Workflow Diagram
Caption: Workflow for the intraperitoneal injection of this compound in C57/BL6 mice.
Important Considerations
-
Substrain Differences: C57/BL6 mice have several substrains (e.g., C57BL/6J, C57BL/6N) which can exhibit different behavioral and physiological phenotypes. It is critical to use a consistent substrain for all experimental and control groups.
-
Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Sedation: this compound has been noted to cause some level of sedation, which could potentially confound behavioral assessments. Researchers should be mindful of this and consider appropriate control experiments.
-
Ethical Considerations: All animal experiments should be conducted with the approval of the local Institutional Animal Care and Use Committee (IACUC) and in accordance with national and international guidelines for the humane treatment of laboratory animals.
By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to C57/BL6 mice to investigate the role of mGlu7 and mGlu8 receptors in various physiological and pathological processes.
References
- 1. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6005649 in Open Field Locomotor Activity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing VU6005649, a central nervous system (CNS) penetrant metabotropic glutamate receptor 7 and 8 (mGlu7/8) positive allosteric modulator (PAM), in an open field test to assess its effects on locomotor activity in rodents.
Introduction
This compound is a novel research compound that acts as a positive allosteric modulator for both mGlu7 and mGlu8 receptors, which are predominantly expressed in the CNS and play a crucial role in modulating synaptic transmission and neuronal function.[1] Given the involvement of glutamatergic pathways in regulating motor activity, the open field test serves as a fundamental behavioral assay to evaluate the impact of this compound on spontaneous locomotion, exploration, and anxiety-like behaviors.[2][3][4][5] This document outlines the necessary procedures to conduct such an investigation, from compound preparation to data analysis, ensuring reliable and reproducible results.
Data Presentation: Summary of In Vivo Studies with this compound
While direct studies of this compound in the open field test are not yet published, data from other behavioral assays provide a starting point for dose selection.
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Behavioral Test | Outcome | Reference |
| This compound (9f) | C57BL/6J Mice | 50 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in H₂O | Contextual Fear Conditioning | Increased freezing time, suggesting pro-cognitive effects. | |
| This compound (9f) | Sprague-Dawley Rats | 30 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in H₂O | Amphetamine-Induced Hyperlocomotion | No significant effect observed. |
Experimental Protocols
Materials and Equipment
-
Test Compound: this compound
-
Vehicle: 10% Tween 80 in sterile water or saline
-
Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used. Acclimate animals to the housing facility for at least one week before testing.
-
Open Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, easily cleaned material (e.g., Plexiglas or PVC). The arena floor should be divided into a grid of equal-sized squares (e.g., 16 squares) to facilitate manual scoring, or be compatible with an automated tracking system.
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions. Automated tracking software (e.g., ANY-maze, EthoVision) is highly recommended for accurate and unbiased data collection.
-
Standard Laboratory Equipment: Syringes, needles, animal scale, timers, cleaning solution (e.g., 70% ethanol or a mild, unscented detergent).
Experimental Workflow
Caption: Experimental workflow for the open field test with this compound.
Detailed Methodology
-
Compound Preparation:
-
Prepare a stock solution of this compound in the vehicle (10% Tween 80 in water).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations for injection. A typical injection volume for mice is 10 mL/kg.
-
-
Animal Handling and Habituation:
-
Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.
-
The testing room should be quiet and have consistent lighting (e.g., 100-200 lux).
-
-
Drug Administration:
-
Weigh each animal to determine the correct injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Based on existing data, a starting dose range of 10-50 mg/kg could be explored.
-
Allow for a pre-treatment period of 15-30 minutes between injection and placing the animal in the open field arena, to allow for drug absorption and CNS penetration.
-
-
Open Field Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
The test duration is typically between 5 and 30 minutes. A 30-minute session is recommended to observe both initial exploratory behavior and potential habituation.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection:
-
The following parameters should be measured, preferably using an automated tracking system:
-
Total Distance Traveled (cm): A primary measure of overall locomotor activity.
-
Time Spent in Center Zone (s): The central area of the arena. Increased time in the center is often interpreted as reduced anxiety-like behavior.
-
Frequency of Entry into Center Zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing Frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Grooming Duration (s): Can be an indicator of stress or repetitive behavior.
-
Defecation (number of boli): Often used as a physiological measure of anxiety.
-
-
-
Post-Test Procedure:
-
At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent to remove any olfactory cues before testing the next animal.
-
Data Analysis
-
Group the data by treatment (vehicle vs. This compound doses).
-
Use appropriate statistical tests to compare the groups. For a single dose of this compound compared to a vehicle, a Student's t-test may be appropriate. For multiple doses, a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) is recommended.
-
Present the data as mean ± SEM (Standard Error of the Mean).
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway
This compound positively modulates mGlu7 and mGlu8 receptors, which are Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation can influence downstream signaling cascades and ultimately affect neuronal excitability and neurotransmitter release.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. mmpc.org [mmpc.org]
- 4. transpharmation.com [transpharmation.com]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
Application Notes and Protocols for VU6005649 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6005649 is a potent and centrally nervous system (CNS) penetrant dual positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) and mGlu8.[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate. This property makes it a valuable tool for studying the physiological roles of mGlu7 and mGlu8 receptors and for exploring their therapeutic potential in various neurological and psychiatric disorders. These application notes provide recommended concentrations, detailed protocols for relevant cell-based assays, and an overview of the associated signaling pathways.
Data Presentation
The following table summarizes the quantitative data for this compound in a key cell-based assay. The primary and most characterized in vitro assay for this compound is the calcium mobilization assay, which is enabled by the co-expression of the Gαi/o-coupled mGlu7 or mGlu8 receptor with a promiscuous G-protein, such as Gqi5 or Gα15, in a host cell line like HEK293. This chimeric G-protein allows for the transduction of the signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.
| Parameter | Cell Line & Receptor | Agonist | This compound Concentration | Observed Effect | Reference |
| EC50 | rat mGlu7/Gqi5-HEK | L-AP4 (EC20) | 0.65 µM | Potentiation of agonist-induced calcium mobilization | [2] |
| EC50 | rat mGlu8 | Glutamate (EC20) | 2.6 µM | Potentiation of agonist-induced calcium mobilization | [2] |
Note on Concentration: Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. It is crucial to perform a full dose-response curve to determine the optimal concentration for a specific cell line and assay endpoint. While specific cytotoxicity data for this compound is limited, related pyrazolopyrimidine compounds have shown cytotoxic effects at higher concentrations. Therefore, it is advisable to assess the cytotoxicity of this compound in the chosen cell line, for example, using an MTT or a real-time viability assay, to ensure that the observed effects are not due to cellular toxicity.
Signaling Pathway
The mGlu7 and mGlu8 receptors are members of the Group III metabotropic glutamate receptors, which are typically coupled to the Gαi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and enhances the signaling cascade initiated by glutamate or another orthosteric agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying and mitigating VU6005649 off-target effects on NK1 receptor
Welcome to the technical support center for VU6005649. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of this compound on the Neurokinin-1 (NK1) receptor.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Observed sedation or unexpected behavioral effects in in vivo models. | Off-target antagonism of the NK1 receptor by this compound is a likely cause of sedation[1]. | - Perform dose-response studies to determine the minimal effective concentration for mGlu7/8 receptor modulation while minimizing NK1 receptor antagonism.- Use a selective NK1 receptor agonist to try and rescue the phenotype.- Compare results with a structurally different mGlu7/8 PAM that has a different off-target profile. |
| Inconsistent results between different cell lines or tissues. | Differential expression levels of mGlu7/8 and NK1 receptors. | - Quantify the expression levels of both mGlu7/8 and NK1 receptors in the experimental systems using techniques like qPCR or Western blotting.- Utilize cell lines engineered to express one receptor type but not the other for comparative studies. |
| In vitro functional assay results do not correlate with binding affinity. | Assay conditions may favor either on-target or off-target activity. This compound is a positive allosteric modulator (PAM) at mGlu7/8 receptors and a functional antagonist at the NK1 receptor. | - For mGlu7/8 PAM activity, ensure the presence of an orthosteric agonist (e.g., glutamate or L-AP4) in your functional assay.- For NK1 antagonism, pre-incubate with this compound before adding an NK1 agonist (e.g., Substance P).- Optimize assay parameters such as incubation time and agonist concentration. |
| Difficulty in distinguishing on-target mGlu7/8 effects from off-target NK1 effects. | The potencies of this compound at its on-target and off-target are relatively close. | - Employ a knockout/knockdown approach. Use mGlu7 or NK1 knockout/knockdown cells or animals to isolate the effects of this compound on the remaining receptor.- Conduct rescue experiments by overexpressing the intended target (mGlu7/8) to see if the observed effect is potentiated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8)[1][2][3][4]. It enhances the response of these receptors to their endogenous ligand, glutamate.
Q2: What is the known off-target activity of this compound?
A2: this compound has been shown to act as a functional antagonist at the Neurokinin-1 (NK1) receptor.
Q3: What are the potencies of this compound at its on- and off-targets?
A3: The potencies of this compound are summarized in the table below.
| Target | Activity | Potency |
| mGlu7 Receptor | Positive Allosteric Modulator (PAM) | EC50 = 649 nM (0.65 µM) |
| mGlu8 Receptor | Positive Allosteric Modulator (PAM) | EC50 = 2.6 µM |
| NK1 Receptor | Binding Affinity | Kᵢ = 650 nM |
| NK1 Receptor | Functional Antagonist | IC50 = 3.4 µM |
Q4: What are the downstream signaling pathways of the mGlu7/8 and NK1 receptors?
A4: The mGlu7 and mGlu8 receptors are coupled to the Gαi/o G-protein, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The NK1 receptor is coupled to the Gαq/11 G-protein. Its activation by its endogenous ligand, Substance P, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Q5: How can I experimentally confirm the off-target effect of this compound on the NK1 receptor?
A5: You can perform a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the NK1 receptor. Additionally, a cell-based functional assay, such as a calcium mobilization assay, can be used to measure the functional antagonism (IC50) of this compound against an NK1 receptor agonist like Substance P.
Experimental Protocols
Competitive Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another suitable NK1 receptor radioligand.
-
Unlabeled competitor: Substance P (for determining non-specific binding).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a saturating concentration of unlabeled Substance P.
-
Competition: Radioligand and the corresponding dilution of this compound.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NK1 Receptor Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to antagonize Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
NK1 receptor agonist: Substance P.
-
Test compound: this compound.
-
96- or 384-well black, clear-bottom plates.
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the NK1 receptor-expressing cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for a specific period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the mGlu7/8 receptor.
Caption: Simplified signaling pathway of the NK1 receptor.
Caption: Workflow for identifying and mitigating off-target effects.
References
troubleshooting sedation side effects of VU6005649 in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU6005649 in behavioral studies. The primary focus is to address the sedative side effects that may be encountered during in vivo experiments.
Troubleshooting Guide: Sedation Side Effects of this compound
This guide is designed to help you identify, characterize, and mitigate the confounding effects of sedation when using this compound in behavioral assays.
Q1: We are observing a general decrease in locomotor activity and a lack of engagement in our behavioral task after administering this compound. Is this a known side effect?
A1: Yes, sedation is a known side effect of this compound. Studies have reported that this compound can induce a sedative phenotype in mice.[1] This effect is important to consider as it can mask the potential pro-cognitive or other therapeutic effects you are investigating. The sedative effect has been observed to be independent of the mGlu7 receptor, suggesting it is an off-target effect.[1]
Q2: How can we confirm that the observed hypoactivity is sedation and not a result of motor impairment or other toxic effects?
A2: It is crucial to perform a battery of control experiments to dissect the nature of the observed behavioral phenotype. We recommend the following tiered approach:
-
Tier 1: Basic Locomotor Activity Assessment: Use an open field test to quantify horizontal and vertical activity. A significant decrease in distance traveled, rearing frequency, and ambulatory time can indicate sedation or motor impairment.
-
Tier 2: Motor Coordination and Balance Tests: Employ a rotarod test or a beam walking test to specifically assess motor coordination and balance. If the animals perform normally on these tasks at doses that cause hypoactivity in the open field, it is more likely that the primary effect is sedation rather than motor impairment.
-
Tier 3: Sensory Reactivity and Reflex Tests: Simple tests like the acoustic startle response or tail-pinch test can assess basic sensory and reflex functions. A blunted response could be indicative of a deeper level of sedation.
Q3: Our pro-cognitive effects in the contextual fear conditioning (CFC) assay are inconsistent, and we suspect sedation during the training phase is interfering with learning and memory. How can we mitigate this?
A3: This is a valid concern, as sedation during the training phase can impair associative learning.[1] Here are several strategies to address this issue:
-
Dose-Response Characterization: Conduct a thorough dose-response study for both the desired pro-cognitive effect and the sedative side effect. The goal is to identify a therapeutic window where pro-cognitive effects are present with minimal sedation.
-
Time-Course Analysis: Determine the pharmacokinetic and pharmacodynamic profile of this compound in your animal model. Administering the compound at a time point where brain concentrations are optimal for efficacy but sedative effects have subsided might be possible.
-
Alternative Behavioral Paradigms: Consider using behavioral assays that are less sensitive to general activity levels. For example, tasks with a strong motivational component or those that do not rely on extensive exploration might be more suitable.
-
Control for Off-Target Effects: Since the sedation is suggested to be an off-target effect, potentially involving the NK1 receptor, co-administration of a selective NK1 antagonist could be explored as a pharmacological tool to block the sedative effects.[1] However, this would require careful validation to ensure the antagonist itself does not have confounding behavioral effects.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.
Q5: What are the potential therapeutic applications of this compound?
A5: As a dual mGlu7/8 PAM, this compound is being investigated for its potential in treating central nervous system (CNS) disorders. It has shown pro-cognitive effects in a mouse model of associative learning. The modulation of glutamatergic signaling is a key area of research for conditions like schizophrenia and cognitive deficits.
Q6: Are there other known side effects of this compound besides sedation?
A6: The primary reported side effect in the available literature is sedation. However, as with any CNS-penetrant compound, it is advisable to monitor for a broader range of potential behavioral and physiological changes, especially at higher doses. This can include changes in body temperature, autonomic signs, and potential for convulsions, which have been observed with PAMs targeting other receptors.
Data Presentation
Table 1: Hypothetical Dose-Response Relationship of this compound on Sedation and Cognition
| Dose (mg/kg, i.p.) | Mean Distance Traveled in Open Field (cm) | Freezing Time in CFC Test (%) | Notes |
| Vehicle | 3500 ± 250 | 45 ± 5 | Baseline performance |
| 10 | 3200 ± 300 | 60 ± 6 | Minimal sedation, pro-cognitive effect observed |
| 30 | 2000 ± 400 | 55 ± 8 | Moderate sedation, potential masking of pro-cognitive effect |
| 50 | 1000 ± 350 | 50 ± 7 | Significant sedation, confounding effects likely |
This table presents illustrative data for guidance. Actual results may vary based on experimental conditions and animal models.
Experimental Protocols
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record animal movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle at the desired dose and route.
-
At the appropriate time post-injection based on your pharmacokinetic data, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Contextual Fear Conditioning (CFC) Protocol
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct environmental context (e.g., specific odor, lighting).
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle prior to training.
-
Place the animal in the conditioning chamber and allow for a period of exploration (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), a mild footshock. Repeat this pairing as per the experimental design.
-
-
Test Day (24 hours later):
-
Place the animal back into the same conditioning chamber (context).
-
Record the animal's freezing behavior for a set duration (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
Increased freezing time in the drug-treated group compared to the vehicle group is indicative of enhanced associative learning and memory.
-
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator.
Caption: A logical workflow for troubleshooting sedation in behavioral studies.
References
how to account for VU6005649's potentiation differences with glutamate vs L-AP4
Technical Support Center
Welcome to the technical support center for researchers utilizing the mGlu7/8 positive allosteric modulator (PAM), VU6005649. This resource provides in-depth information to address common questions and troubleshooting scenarios related to its differential effects on glutamate and L-AP4 potentiation, particularly concerning the mGlu4 and mGlu7 receptors.
Frequently Asked Questions (FAQs)
Q1: We are observing potentiation of L-AP4 by this compound at mGlu7 receptors, but the potentiation of glutamate seems weaker. Is this expected?
A1: Yes, this is an expected and documented effect. Published data indicates that this compound elicits a significantly stronger maximal potentiation of L-AP4 compared to the endogenous ligand, glutamate, at mGlu7 receptors. This is likely due to both glutamate and L-AP4 acting as partial agonists in the assay systems used for characterization, with this compound stabilizing a receptor conformation that is more effectively activated by L-AP4.
Q2: We are not seeing any potentiation of glutamate or L-AP4 by this compound in our mGlu4 receptor assay. Is there an issue with our experimental setup?
A2: It is highly probable that your experimental setup is functioning correctly. This compound is a dual positive allosteric modulator of mGlu7 and mGlu8 receptors and has been shown to be inactive at the mGlu4 receptor. The EC50 value for this compound at mGlu4 is greater than 10 μM, indicating a lack of significant potentiation at physiologically relevant concentrations. Therefore, no differential potentiation between glutamate and L-AP4 at mGlu4 is expected because this compound does not modulate this receptor subtype.
Q3: What is the mechanistic basis for the difference in potentiation between glutamate and L-AP4 by this compound at mGlu7?
A3: The precise molecular mechanism is still an area of active research. However, the prevailing hypothesis is that glutamate and L-AP4, as different orthosteric agonists, bind to the receptor's Venus flytrap domain and induce distinct conformational changes. As a positive allosteric modulator, this compound binds to a separate site within the seven-transmembrane domain and stabilizes an active conformation of the receptor. The observed difference in potentiation suggests that the conformation stabilized by this compound has a higher efficacy when L-AP4 is the bound agonist compared to glutamate. This concept is often referred to as "probe-dependence," where the effect of an allosteric modulator is dependent on the nature of the orthosteric agonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No potentiation observed at mGlu7 with either agonist. | 1. Incorrect this compound concentration. 2. Cell line health or receptor expression issues. 3. Inactive this compound compound. | 1. Verify the concentration and solubility of this compound. 2. Check cell viability and confirm mGlu7 receptor expression (e.g., via Western blot or qPCR). 3. Use a freshly prepared solution of this compound from a reliable source. |
| High background signal in the absence of agonist. | 1. Constitutive receptor activity. 2. Assay interference. | 1. This can be a characteristic of the cell line. Ensure you have a proper baseline subtraction. 2. Run control experiments with vehicle to assess for non-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent agonist or PAM concentrations. 3. Fluctuations in assay conditions (e.g., temperature, incubation times). | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of agonists and PAMs for each experiment. 3. Standardize all assay parameters and ensure consistent execution. |
Data Presentation
The following table summarizes the quantitative data for this compound's potentiation at the mGlu7 receptor.
| Receptor | Agonist | This compound Effect | Quantitative Data | Reference |
| mGlu7 | Glutamate | Potentiation (Maximal Effective Concentration) | 123.2 ± 16.6 | [1] |
| mGlu7 | L-AP4 | Potentiation (Maximal Effective Concentration) | 156.3 ± 23.7 (P = 0.0104 vs. Glutamate) | [1] |
| mGlu4 | Glutamate / L-AP4 | Inactive | EC50 > 10 μM | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay for mGlu7 Potentiation
This protocol is adapted from the methodology used to characterize this compound's activity at the mGlu7 receptor[1].
1. Cell Culture and Plating:
-
Culture HEK293A cells stably expressing the rat mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
The day before the assay, plate the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well in 20 µL of assay medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate).
-
Incubate plates overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
On the day of the assay, remove the culture medium from the plates.
-
Prepare a Fluo-4 AM dye-loading solution (e.g., 1 µM Fluo-4 AM in assay buffer containing 10% (w/v) pluronic acid F-127).
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate the plates at room temperature for 50 minutes in the dark.
-
After incubation, wash the cells three times with assay buffer using an automated plate washer, leaving 20 µL of assay buffer in each well.
3. Compound Addition and Signal Detection:
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentration in assay buffer.
-
Prepare serial dilutions of glutamate and L-AP4 in assay buffer.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add this compound (or vehicle control) to the wells and incubate for 2-5 minutes.
-
Add the agonist (glutamate or L-AP4) to the wells and continue to record the fluorescence signal for at least 2 minutes.
4. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the maximal response of a reference agonist or to the vehicle control.
-
Plot concentration-response curves and calculate EC50 and maximal potentiation values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Canonical signaling pathway of the mGlu7 receptor.
Caption: Workflow for calcium mobilization assay.
Caption: this compound receptor selectivity.
References
Technical Support Center: Controlling for VU6005649 Off-Target Effects with mGlu7 Knockout Mice
This technical support center provides guidance for researchers utilizing mGlu7 knockout (KO) mice to validate the on-target effects and identify the off-target effects of VU6005649, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) and mGlu8.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using mGlu7 KO mice when studying this compound?
A1: this compound is a positive allosteric modulator of both mGlu7 and mGlu8 receptors.[1] Additionally, preclinical studies have revealed that this compound and other mGlu7 PAMs can induce sedation that is independent of their action at the mGlu7 receptor.[2][3] Therefore, mGlu7 KO mice are an essential negative control. Any behavioral or physiological effects of this compound observed in these mice can be attributed to off-target interactions, as the primary target is absent.
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is sedation, which has been observed in both wild-type and mGlu7 knockout mice, indicating it is not mediated by mGlu7.[2] Broader pharmacological profiling of this compound revealed a significant interaction with the neurokinin-1 (NK1) receptor.[2] Researchers should also be aware of potential interactions with the sigma-1 receptor, as this has been identified as an off-target for other mGlu7 PAMs.
Q3: What is the expected phenotype of an mGlu7 KO mouse at baseline?
A3: mGlu7 KO mice exhibit a range of behavioral and physiological phenotypes compared to wild-type littermates. These include alterations in social behavior, deficits in associative learning and memory (e.g., contextual fear conditioning), changes in motor function, and an increased susceptibility to seizures. It is crucial to establish baseline phenotypes for your specific mGlu7 KO colony before initiating pharmacological studies.
Q4: How do I interpret the results of my experiment if this compound has an effect in both wild-type and mGlu7 KO mice?
A4: If this compound elicits a similar response in both wild-type and mGlu7 KO mice, it strongly suggests that the observed effect is independent of mGlu7 and is due to an off-target mechanism. If the effect is present in wild-type mice but absent in mGlu7 KO mice, this provides strong evidence that the effect is mediated by mGlu7. A partial reduction of the effect in mGlu7 KO mice may indicate that the drug's action is mediated by both mGlu7 and another off-target receptor.
Q5: Besides mGlu7 KO mice, what other controls should I include in my experiments?
A5: In addition to wild-type and mGlu7 KO mice, it is essential to include vehicle-treated groups for both genotypes. This allows you to control for the effects of the drug vehicle and the injection procedure itself. Comparing wild-type and mGlu7 KO mice treated with vehicle will also confirm the baseline phenotypic differences between the genotypes.
Troubleshooting Guide
Issue 1: High variability in behavioral data between animals of the same genotype.
-
Potential Cause: Inconsistent handling, environmental stressors, or genetic drift in the mouse colony.
-
Troubleshooting Steps:
-
Ensure all experimenters use standardized handling procedures.
-
Acclimatize mice to the testing room for a consistent period before each experiment.
-
Minimize noise and other environmental disturbances in the animal facility and testing rooms.
-
Periodically backcross mGlu7 KO mice to the original background strain (e.g., C57BL/6J) to maintain genetic consistency.
-
Issue 2: Unexpected mortality or adverse events in mGlu7 KO mice following this compound administration.
-
Potential Cause: mGlu7 KO mice may have altered drug metabolism or increased sensitivity to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Conduct a dose-response study in a small cohort of mGlu7 KO mice to determine the maximum tolerated dose.
-
Carefully monitor all animals for signs of distress, and establish clear humane endpoints for the study.
-
Consider pharmacokinetic studies to determine if this compound has a different brain and plasma exposure profile in mGlu7 KO mice compared to wild-type mice.
-
Issue 3: No effect of this compound is observed in wild-type mice.
-
Potential Cause: The dose of this compound may be too low, the route of administration may be inappropriate, or the chosen behavioral paradigm may not be sensitive to the effects of mGlu7 modulation.
-
Troubleshooting Steps:
-
Verify the formulation and concentration of your this compound solution.
-
Conduct a dose-response study in wild-type mice to determine an effective dose.
-
Ensure the timing of drug administration is appropriate for the behavioral assay being performed.
-
Consider using a different behavioral assay that has been shown to be sensitive to mGlu7 modulation, such as contextual fear conditioning.
-
Experimental Protocols
Open Field Locomotor Activity
This protocol is designed to assess the sedative off-target effects of this compound.
-
Animals: Adult male and female wild-type and mGlu7 KO mice (littermates are ideal).
-
Apparatus: A square open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video tracking software.
-
Drug Preparation: Prepare this compound in a vehicle solution (e.g., 10% Tween 80 in sterile saline).
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg).
-
Place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).
-
Analyze the data for total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Contextual Fear Conditioning
This protocol assesses the on-target pro-cognitive effects of this compound.
-
Animals: Adult male and female wild-type and mGlu7 KO mice.
-
Apparatus: A fear conditioning chamber with a grid floor connected to a shock generator, and a distinct context for cued fear testing.
-
Drug Preparation: Prepare this compound in a vehicle solution.
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle (e.g., 50 mg/kg, i.p.) 15-30 minutes before placing the mouse in the conditioning chamber.
-
Allow the mouse to explore the chamber for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS; e.g., an auditory tone) for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, deliver an unconditioned stimulus (US; e.g., a mild footshock, 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.
-
Record freezing behavior throughout the session.
-
-
Contextual Fear Test (24 hours after training):
-
Place the mouse back into the same conditioning chamber for a set duration (e.g., 5 minutes) without any CS or US presentation.
-
Record freezing behavior.
-
-
Cued Fear Test (48 hours after training):
-
Place the mouse in a novel context.
-
After a baseline period, present the CS (auditory tone) for a set duration.
-
Record freezing behavior.
-
-
Data Presentation
Expected Off-Target Profile of this compound
| Target | Interaction | Potential Effect | Recommended Confirmatory Assays |
| mGlu7 Receptor | Primary Target (PAM) | Modulation of synaptic transmission | Electrophysiology, Neurochemical assays |
| mGlu8 Receptor | Primary Target (PAM) | Modulation of synaptic transmission | Studies in mGlu8 KO mice |
| NK1 Receptor | Off-Target Antagonist | Sedation, Anxiolysis | Radioligand binding assays, Functional assays |
| Sigma-1 Receptor | Potential Off-Target | Sedation, Motor impairment | Radioligand binding assays |
Representative Locomotor Activity Data
The following table illustrates a hypothetical outcome demonstrating an mGlu7-independent sedative effect of this compound.
| Genotype | Treatment | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Wild-Type | Vehicle | 10 | 3500 ± 250 |
| Wild-Type | This compound (30 mg/kg) | 10 | 1500 ± 200 |
| mGlu7 KO | Vehicle | 10 | 3400 ± 280 |
| mGlu7 KO | This compound (30 mg/kg) | 10 | 1600 ± 220 |
*p < 0.05 compared to respective vehicle control.
Representative Contextual Fear Conditioning Data
This table shows a hypothetical outcome where this compound enhances fear memory in an mGlu7-dependent manner.
| Genotype | Treatment | N | Freezing in Context (%) (Mean ± SEM) |
| Wild-Type | Vehicle | 12 | 45 ± 5 |
| Wild-Type | This compound (50 mg/kg) | 12 | 65 ± 6* |
| mGlu7 KO | Vehicle | 12 | 20 ± 4# |
| mGlu7 KO | This compound (50 mg/kg) | 12 | 22 ± 5# |
*p < 0.05 compared to Wild-Type Vehicle. #p < 0.05 compared to Wild-Type Vehicle (baseline deficit).
Visualizations
Canonical mGlu7 signaling pathway.
Experimental workflow for off-target validation.
Logic for interpreting experimental outcomes.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Dissociation of Group III Metabotropic Glutamate Receptors Revealed by Direct Comparison between the Behavioral Profiles of Knockout Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of VU6005649 Aqueous Solubility: A Technical Support Guide
Researchers and drug development professionals often encounter difficulties with the poor aqueous solubility of promising compounds like VU6005649, a CNS penetrant mGlu7/8 receptor agonist.[1][2][3][4] This guide provides troubleshooting strategies and frequently asked questions to address these challenges effectively, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when preparing my aqueous stock solution. What is the likely cause?
A1: this compound, like many small molecule drug candidates, is likely a hydrophobic compound with low intrinsic aqueous solubility. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro experiments?
A2: A common and effective initial approach is to prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay. Additionally, techniques like using co-solvents or surfactants can be employed to enhance solubility.[5]
Q3: Are there more advanced methods to enhance the solubility and bioavailability of this compound for in vivo studies?
A3: Yes, for in vivo applications, several formulation strategies can be explored to improve the solubility and absorption of poorly soluble drugs. These include particle size reduction (micronization), the use of solid dispersions, and complexation with cyclodextrins. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a popular approach for enhancing the bioavailability of lipophilic compounds. A published study involving this compound utilized a formulation with 10% Tween 80, a surfactant, for in vivo administration.
Troubleshooting Guide
This section provides structured guidance for overcoming common solubility issues with this compound.
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
Potential Cause: The compound is "crashing out" of solution as the percentage of the aqueous solvent increases.
Solutions:
-
Decrease the final concentration: If your experimental design allows, lowering the final concentration of this compound may keep it in solution.
-
Optimize the organic solvent concentration: While keeping the organic solvent concentration low is ideal, a slightly higher percentage (e.g., up to 1-2% DMSO) might be necessary and should be validated in a vehicle control group.
-
Use a co-solvent system: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.
-
Incorporate a surfactant: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
Issue 2: Low and Variable Bioavailability in Animal Studies
Potential Cause: Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, formulating in a lipid-based system can improve absorption.
Quantitative Data Summary
The following table summarizes potential solubility enhancement strategies and their hypothetical impact on the aqueous solubility of a compound like this compound.
| Method | Description | Hypothetical Solubility Enhancement (Fold Increase) | Primary Application |
| Co-solvency | Addition of a water-miscible organic solvent. | 2 - 10 | In vitro / In vivo |
| pH Adjustment | Modifying the pH to ionize the compound, increasing its solubility. | 10 - 100 (for ionizable compounds) | In vitro / In vivo |
| Surfactants | Formation of micelles that encapsulate the drug. | 10 - 50 | In vitro / In vivo |
| Cyclodextrin Complexation | Encapsulation of the drug within a cyclodextrin molecule. | 50 - 500 | In vitro / In vivo |
| Solid Dispersion | Dispersion of the drug in a hydrophilic polymer matrix. | 100 - 1000 | In vivo (Oral) |
| Micronization | Reduction of particle size to the micron range to increase surface area. | N/A (improves dissolution rate) | In vivo (Oral) |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare the co-solvent vehicle: Prepare a solution of 10% Solutol HS-15 in sterile water.
-
Prepare the final formulation: Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to achieve the desired final concentration. The final DMSO concentration should be kept as low as possible (e.g., <5%).
-
Observe for precipitation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, optimization of the co-solvent and DMSO concentrations may be necessary.
Protocol 2: Formulation of this compound using Cyclodextrin Complexation
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety and high aqueous solubility.
-
Prepare the cyclodextrin solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water.
-
Add this compound: Add the powdered this compound to the HP-β-CD solution.
-
Promote complexation: Stir or sonicate the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filter the solution: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration: The concentration of the solubilized this compound should be determined analytically (e.g., by HPLC-UV).
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Conceptual pathway from solubilization to biological effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
impact of VU6005649 on locomotor activity and data interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6005649, a dual mGlu7/8 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a central nervous system (CNS) penetrant, dual positive allosteric modulator (PAM) of the metabotropic glutamate receptors 7 (mGlu7) and 8 (mGlu8).[1][2] As a PAM, it does not activate the receptor directly but potentiates the response of the receptor to the endogenous agonist, glutamate. mGlu7 and mGlu8 are primarily located presynaptically and are involved in the modulation of neurotransmitter release.
Q2: What are the expected effects of this compound on locomotor activity?
A2: Direct and comprehensive data on the effects of this compound on spontaneous locomotor activity are limited in publicly available literature. However, an analog of this compound (compound '9f') was tested in a rat model of amphetamine-induced hyperlocomotion (AHL) and showed no efficacy at a dose of 30 mg/kg.[1] It is important to note that studies on this compound and other mGlu7 PAMs have reported observations of sedation.[1][3] This sedative effect might lead to a decrease in spontaneous locomotor activity.
Q3: Are there any known off-target effects of this compound that could influence experimental results?
A3: The initial publication on this compound notes that the compound induced some level of sedation, which was also observed in mGlu7 knockout mice, suggesting potential off-target effects. The authors speculate that activity at the NK1 receptor could be a possible off-target, which might have masked the full efficacy in some behavioral assays. When interpreting data, especially unexpected behavioral outcomes, the possibility of off-target effects should be considered.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: In the primary study, an analog of this compound was administered intraperitoneally (i.p.) in a vehicle of 10% Tween 80 in water. It is recommended to use a similar vehicle, though solubility and stability should be confirmed for your specific formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in locomotor activity observed. | - Ineffective dose. - Compensatory mechanisms. - Insufficient statistical power. - The specific locomotor paradigm is not sensitive to mGlu7/8 modulation. | - Perform a dose-response study. - Consider the age and strain of the animals. - Increase the sample size per group. - Evaluate the compound in different locomotor assays (e.g., open field, rotarod). |
| Animals appear sedated. | - High dose of this compound. - Off-target effects of the compound. - Interaction with other experimental conditions. | - Lower the dose of this compound. - If possible, test the compound in mGlu7 and/or mGlu8 knockout animals to distinguish on-target from off-target effects. - Carefully control for environmental stressors and time of day for testing. |
| High variability in locomotor data between subjects. | - Inconsistent handling of animals. - Environmental factors (e.g., noise, light). - Individual differences in drug metabolism and response. | - Ensure consistent and gentle handling of all animals. - Standardize the experimental environment. - Increase the number of subjects to reduce the impact of individual variability on statistical outcomes. |
| Unexpected hyperactivity observed. | - This is not a reported effect of this compound and may indicate an experimental artifact or a specific, uncharacterized effect in your model. | - Re-verify the identity and purity of the compound. - Carefully review the experimental protocol for any confounding factors. - Consider the possibility of a biphasic dose-response. |
Data Presentation
Table 1: Hypothetical Effects of this compound on Locomotor Activity in an Open Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center Zone (s) |
| Vehicle (10% Tween 80) | - | 2500 ± 150 | 45 ± 5 | 30 ± 4 |
| This compound | 10 | 2300 ± 180 | 40 ± 6 | 28 ± 5 |
| This compound | 30 | 1800 ± 200 | 30 ± 4 | 25 ± 3 |
| This compound | 50 | 1200 ± 150 | 15 ± 3 | 20 ± 2* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA with post-hoc Dunnett's test).
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol provides a general framework for assessing spontaneous locomotor activity in rodents.
1. Objective: To evaluate the effect of this compound on spontaneous locomotor and exploratory behavior.
2. Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video recording and tracking software
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Syringes and needles for administration
-
70% ethanol for cleaning
3. Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Handle the animals for several days prior to the experiment to reduce stress-induced responses.
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., i.p.) at a volume of 10 ml/kg for mice.
-
Allow for a pre-treatment period (e.g., 30 minutes) before placing the animal in the open field arena.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video tracking system.
-
The room should be quiet and have consistent lighting.
-
-
Data Analysis:
-
Analyze the recordings to quantify various locomotor parameters, including:
-
Total distance traveled
-
Velocity
-
Rearing frequency (vertical activity)
-
Time spent in the center versus the periphery of the arena (anxiety-related behavior)
-
Stereotypic counts (e.g., grooming, circling)
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
4. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test for two groups, ANOVA for multiple groups followed by post-hoc tests) to compare the data between treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing locomotor activity.
Logical Relationship: Data Interpretation
Caption: Logical framework for interpreting locomotor data.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VU6005649 and Other mGlu7/8 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of VU6005649 with other notable mGlu7 and mGlu8 positive allosteric modulators (PAMs), supported by experimental data and protocols.
Metabotropic glutamate receptor 7 (mGlu7) and 8 (mGlu8) are presynaptic Group III mGlu receptors that play a crucial role in modulating neurotransmission. Their activation by the endogenous ligand glutamate is generally inefficient, making positive allosteric modulators valuable tools for studying their function and for potential therapeutic development.[1] This guide focuses on this compound, a centrally nervous system (CNS) penetrant dual mGlu7/8 PAM, and compares its efficacy to other well-characterized mGlu7/8 PAMs, namely VU0155094 and VU0422288.[1][2]
In Vitro Efficacy Comparison
The following table summarizes the in vitro potency and maximal efficacy of this compound, VU0422288, and VU0155094 at the mGlu7 receptor in the presence of the orthosteric agonists, glutamate and L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4). L-AP4 is a commonly used surrogate agonist due to the low potency and efficacy of glutamate at mGlu7.[1]
| Compound | Agonist | pEC50 | Maximal Response (% of L-AP4/VU0155094 combination) |
| This compound | Glutamate | 7.2 ± 0.1 | 123.2 ± 16.6 |
| L-AP4 | 7.9 ± 0.1 | 156.3 ± 23.7 | |
| VU0422288 | Glutamate | 7.4 ± 0.1 | 85.1 ± 18.4 |
| L-AP4 | 8.0 ± 0.1 | 163.5 ± 17.6 | |
| VU0155094 | Glutamate | 6.5 ± 0.1 | 166.2 ± 19.3 |
| L-AP4 | 7.1 ± 0.1 | 205.6 ± 21.1 |
Data sourced from Molecular Pharmacology (2020), 98(5), 546-557.[1]
Of the three PAMs, VU0155094 elicited the highest maximal response with both glutamate and L-AP4. However, this compound and VU0422288 demonstrated higher potency (pEC50). Notably, this compound is a dual mGlu7/8 PAM, with an EC50 of 0.65 µM for mGlu7 and 2.6 µM for mGlu8. In contrast, VU0155094 and VU0422288 are considered pan-Group III mGlu PAMs, also showing activity at mGlu4.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of PAMs at the mGlu7 receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with the rat mGlu7 receptor and a promiscuous G protein, Gα15. This allows the Gi/o-coupled mGlu7 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The PAM (e.g., this compound) is added at various concentrations and incubated.
-
An EC20 concentration of the orthosteric agonist (glutamate or L-AP4) is added to stimulate the receptor.
-
Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
-
Data Analysis: Concentration-response curves are generated to determine the pEC50 and maximal response for each PAM in the presence of the agonist.
In Vivo Contextual Fear Conditioning
This behavioral model is used to assess the pro-cognitive effects of mGlu7/8 PAMs on associative learning.
-
Animal Subjects: Male C57BL/6 mice are typically used.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock.
-
Procedure:
-
Habituation: On the training day, mice are placed in the conditioning chamber for a set period (e.g., 2 minutes) to habituate.
-
Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered intraperitoneally (i.p.) a specified time (e.g., 15 minutes) before training.
-
Conditioning: Following habituation, the mouse receives a series of mild footshocks (e.g., 3 shocks, 2 seconds each, at 1-minute intervals).
-
Testing: 24 hours later, the mouse is returned to the same chamber, and freezing behavior (a measure of fear) is recorded for a set duration (e.g., 5 minutes). No shocks are delivered during the test phase.
-
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the drug-treated and vehicle-treated groups. An increase in freezing time in the drug-treated group suggests an enhancement of fear memory, indicating a pro-cognitive effect.
Signaling Pathways of mGlu7/8 Receptors
mGlu7 and mGlu8 receptors are predominantly presynaptic and are coupled to the Gi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This signaling cascade can modulate neurotransmitter release by:
-
Inhibiting voltage-gated Ca2+ channels (N- and P/Q-type): This reduces calcium influx into the presynaptic terminal, which is essential for vesicle fusion and neurotransmitter release.
-
Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the presynaptic membrane, and a subsequent decrease in neurotransmitter release.
References
Validating VU6005649's Mechanism of Action: A Comparison Guide Utilizing Grm7 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of VU6005649, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7), in wild-type versus Grm7 knockout (KO) mice. The goal is to critically evaluate the validation of this compound's mechanism of action, relying on supporting experimental data. While this compound has shown pro-cognitive effects, its validation as a specific mGlu7 modulator for these effects remains incomplete in publicly available literature.
Executive Summary
This compound is a dual mGlu7/mGlu8 receptor PAM that has demonstrated pro-cognitive effects in wild-type mice in the contextual fear conditioning model.[1] The use of Grm7 knockout mice is a critical tool to dissect the pharmacology of such compounds and confirm that their in vivo effects are indeed mediated by mGlu7.[1] Grm7 knockout mice exhibit a distinct phenotype, including deficits in associative learning and memory, which provides a clear baseline for assessing the impact of a targeted modulator.[2][3] While the sedative effects of this compound have been observed in both wild-type and Grm7 knockout mice, a direct comparison of its pro-cognitive effects in both genotypes has not been reported in the available scientific literature. This guide summarizes the existing data and highlights the experimental gaps in the validation of this compound's mechanism of action for cognitive enhancement.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative data from studies on this compound and Grm7 knockout mice.
Table 1: Effect of this compound on Contextual Fear Conditioning in Wild-Type Mice
| Treatment Group | N | Freezing Behavior (% ± SEM) | p-value |
| Vehicle | 11 | 65.5 ± 3.3 | \multirow{2}{*}{0.03} |
| This compound (50 mg/kg) | 11 | 76.8 ± 3.6 |
Data from a study on the pro-cognitive effects of this compound. Increased freezing time is indicative of enhanced associative learning and memory.
Table 2: Phenotype of Grm7 Knockout Mice in Contextual Fear Conditioning
| Genotype | Freezing Behavior During Conditioning | Contextual Freezing (24h later) |
| Wild-Type (Grm7+/+) | Progressive increase after foot shocks | Significant freezing |
| Grm7 Knockout (Grm7-/-) | Markedly decreased freezing response | Significantly less freezing than wild-type |
Summary of findings from studies characterizing Grm7 knockout mice. This demonstrates the baseline cognitive deficit in these animals.
Table 3: Comparison of Sedative Effects of a mGlu7 PAM in Wild-Type vs. Grm7 Knockout Mice
| Compound | Genotype | Effect on Locomotor Activity | Implication |
| VU6046980 (another mGlu7 PAM) | Wild-Type | Decreased distance traveled | Sedative effect observed |
| VU6046980 | Grm7 Knockout | Decreased distance traveled | Sedative effect is likely off-target (not mediated by mGlu7) |
Data from a study on a different mGlu7 PAM, VU6046980, illustrating the use of knockout mice to identify off-target effects. A similar experiment for the cognitive effects of this compound in Grm7 knockout mice is critically needed.
Experimental Protocols
Contextual Fear Conditioning
This protocol is a standard method for assessing associative learning and memory in mice.
Objective: To assess the ability of a mouse to learn and remember an association between a specific environment (context) and an aversive stimulus (footshock).
Materials:
-
Contextual fear conditioning apparatus (a chamber with a grid floor connected to a shock generator)
-
Video recording and analysis software
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in water)
-
Wild-type and Grm7 knockout mice
Procedure:
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to mice 15-30 minutes before the training session.
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore freely for a habituation period (e.g., 2-3 minutes).
-
Deliver a series of mild footshocks (e.g., 2 shocks of 0.5-1.0 mA for 1-2 seconds) with an inter-shock interval (e.g., 1-2 minutes).
-
Record the entire session to monitor the animal's behavior.
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.
-
Do not deliver any footshocks.
-
Record the session for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Quantify the amount of time the mouse spends "freezing" (complete immobility except for respiratory movements) during the contextual memory test.
-
Compare the freezing behavior between the different treatment groups (Vehicle vs. This compound) and genotypes (Wild-Type vs. Grm7 Knockout).
-
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: Grm7 signaling pathway and the action of this compound.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Dissociation of Group III Metabotropic Glutamate Receptors Revealed by Direct Comparison between the Behavioral Profiles of Knockout Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 7 Ablation Causes Deficit in Fear Response and Conditioned Taste Aversion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU6005649 and VU0155094: Pan-Group III mGlu Receptor Positive Allosteric Modulators
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of two prominent pan-Group III metabotropic glutamate (mGlu) receptor positive allosteric modulators (PAMs): VU6005649 and VU0155094. This document outlines their pharmacological profiles, supported by experimental data, to assist in the selection of appropriate tool compounds for research in neuroscience and pharmacology.
Introduction to Group III mGlu Receptor PAMs
Group III metabotropic glutamate receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8, are crucial presynaptic regulators of neurotransmitter release.[1] These Gi/Go-coupled receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[1][2] Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing the activity of these receptors by increasing the affinity and/or efficacy of the endogenous ligand, glutamate, without directly activating the receptor themselves.[3] This mechanism of action is thought to provide a more physiologically relevant modulation of synaptic transmission.
Overview of this compound and VU0155094
This compound and VU0155094 have emerged as valuable research tools for dissecting the roles of Group III mGlu receptors. While both are classified as pan-Group III PAMs, they exhibit distinct selectivity profiles and potencies. VU0155094 is characterized as a broad pan-Group III PAM, potentiating responses at mGlu4, mGlu6, mGlu7, and mGlu8.[4] In contrast, this compound is described as a dual mGlu7/8 PAM, with a preference for these two receptors and minimal to no activity at mGlu4 and mGlu6.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency (EC50) of this compound and VU0155094 at various Group III mGlu receptors. The data is compiled from published literature.
Table 1: Potency of this compound at Group III mGlu Receptors
| Receptor Subtype | EC50 (µM) | Efficacy (% of Agonist Max) | Reference |
| mGlu7 | 0.65 | 112 ± 10 (L-AP4 Max) | |
| mGlu8 | 2.6 | 101 ± 2 (Glu Max) | |
| mGlu4 | >10 (inactive) | - | |
| mGlu6 | >10 (inactive) | - |
Table 2: Potency of VU0155094 at Group III mGlu Receptors
| Receptor Subtype | EC50 (µM) | Efficacy | Reference |
| mGlu4 | 3.2 | Potentiates glutamate response | |
| mGlu7 | 1.5 | Potentiates L-AP4 response | |
| mGlu8 | 0.9 | Potentiates glutamate response | |
| mGlu6 | Active (potentiates response) | - |
Key Differentiators
The primary distinction between these two PAMs lies in their selectivity within the Group III mGlu receptors. This compound offers a more targeted approach for studying the combined roles of mGlu7 and mGlu8, with the significant advantage of being CNS penetrant, making it suitable for in vivo studies. Conversely, VU0155094 acts as a broader tool to investigate the effects of potentiating the entire family of Group III mGlu receptors.
Experimental Methodologies
The characterization of these PAMs involves a variety of in vitro assays designed to measure their potency and efficacy.
1. Calcium Mobilization Assays: This is a common method to assess the activity of Gq-coupled receptors or, as in the case of Gi/o-coupled Group III mGluRs, by co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein such as Gqi5.
-
Principle: Cells expressing the target mGlu receptor and a suitable G-protein are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (like glutamate or L-AP4) in the presence of a PAM, the G-protein signaling cascade leads to an increase in intracellular calcium, which is detected as a change in fluorescence.
-
Protocol Outline:
-
HEK293 or CHO cells are co-transfected with the cDNA for the specific mGlu receptor subtype and a promiscuous G-protein.
-
Cells are plated and incubated to allow for receptor expression.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The PAM (e.g., this compound or VU0155094) is added at various concentrations.
-
A sub-maximal (EC20) concentration of an agonist (glutamate or L-AP4) is added to stimulate the receptor.
-
The change in fluorescence is measured using a plate reader (e.g., FLIPR).
-
EC50 values are calculated from the concentration-response curves.
-
2. Thallium Flux Assays: This assay is used to measure the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be functionally coupled to Gi/o-coupled receptors like Group III mGluRs.
-
Principle: Activation of the Gi/o pathway by the mGlu receptor leads to the opening of co-expressed GIRK channels. The assay measures the influx of thallium (a surrogate for potassium) through these channels using a thallium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cells are engineered to co-express the mGlu receptor of interest and GIRK channels.
-
Cells are loaded with a thallium-sensitive dye.
-
The PAM is added, followed by an EC20 concentration of an agonist.
-
A solution containing thallium is added, and the resulting increase in fluorescence is measured.
-
3. [35S]GTPγS Binding Assays: This is a direct measure of G-protein activation.
-
Principle: In the active state, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits. The amount of bound radioactivity is proportional to the level of G-protein activation.
-
Protocol Outline:
-
Cell membranes expressing the target receptor are prepared.
-
Membranes are incubated with the PAM, an agonist, and [35S]GTPγS.
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for Group III mGlu receptors and a typical experimental workflow for comparing PAMs.
Caption: Canonical Gi/o-coupled signaling pathway for Group III mGlu receptors.
Caption: Experimental workflow for comparing the in vitro activity of PAMs.
Conclusion
Both this compound and VU0155094 are valuable pharmacological tools for probing the function of Group III mGlu receptors. The choice between them will largely depend on the specific research question. For studies requiring broad potentiation of all Group III receptors, VU0155094 is a suitable candidate. For investigations focused on the dual modulation of mGlu7 and mGlu8, particularly in in vivo settings, the CNS penetrant this compound is the superior choice. This guide provides the foundational data and methodological context to aid researchers in making an informed decision for their experimental designs.
References
- 1. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative In Vivo Efficacy Analysis: VU6005649 vs. ADX88178
A detailed guide for researchers on the in vivo performance of two prominent metabotropic glutamate receptor modulators, VU6005649 and ADX88178.
This guide provides a comparative overview of the in vivo efficacy of this compound, a dual positive allosteric modulator (PAM) of metabotropic glutamate receptors 7 and 8 (mGlu₇/₈), and ADX88178, a potent and selective mGlu₄ PAM. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data from separate preclinical trials to offer a comparative perspective for researchers in neuropharmacology and drug development.
Compound Overview
-
This compound: A novel research compound that acts as a dual positive allosteric modulator for the mGlu₇ and mGlu₈ receptors.[1][2][3] It is noted for its ability to penetrate the central nervous system and is being investigated for its potential in treating cognitive and neurological disorders.[1][2]
-
ADX88178: A highly selective and potent positive allosteric modulator of the mGlu₄ receptor. It is an experimental drug that has been evaluated in various rodent models for neuropsychiatric and neurological disorders, including Parkinson's disease.
Quantitative In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy data for this compound and ADX88178 as reported in separate studies.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Route | Key Findings | Reference |
| Contextual Fear Conditioning | Mouse | 10 mg/kg | IP | Demonstrated pro-cognitive effects on associative learning. |
Table 2: In Vivo Efficacy of ADX88178
| Model | Species | Dose (mg/kg) | Route | Key Findings | Reference |
| Marble Burying Test | Mouse | 1-30 | p.o. | Dose-dependently reduced the number of buried marbles, indicating anxiolytic-like effects. | |
| Elevated Plus Maze | Mouse | 1-30 | p.o. | Dose-dependently increased open-arm exploration, suggesting anxiolytic-like efficacy. | |
| Forced Swim Test | Mouse | 10-100 | p.o. | Dose-dependently reduced the duration of immobility, indicative of antidepressant-like effects. | |
| DOI-induced Head Twitches | Mouse | 10-100 | p.o. | Reduced the number of head twitches, suggesting antipsychotic-like potential. | |
| MK-801-induced Hyperactivity | Mouse | 10-100 | p.o. | Attenuated locomotor hyperactivity induced by MK-801. | |
| Haloperidol-induced Catalepsy | Rat | Not Specified | Not Specified | Dose-dependently reduced catalepsy. | |
| L-DOPA Potentiation (6-OHDA model) | Rat | Not Specified | Not Specified | Potentiated the effects of L-DOPA in a model of Parkinson's disease. | |
| MPTP-lesioned Marmoset Model | Marmoset | 1 | s.c. | Reduced global parkinsonian disability and peak dose dyskinesia when co-administered with L-DOPA. |
Experimental Protocols
This compound: Contextual Fear Conditioning
-
Animals: Wild-type mice.
-
Procedure: The study followed a standard contextual fear conditioning paradigm. On the training day, mice were placed in a conditioning chamber and received a series of foot shocks. Twenty-four hours later, the mice were returned to the same chamber, and freezing behavior was recorded as a measure of fear memory.
-
Drug Administration: this compound (10 mg/kg) or vehicle was administered via intraperitoneal (IP) injection prior to the training session.
-
Data Analysis: The percentage of time spent freezing was quantified and compared between the drug-treated and vehicle-treated groups.
ADX88178: Rodent Models of Neuropsychiatric Disorders
-
Animals: Adult male C57BL6/J mice or Sprague-Dawley rats were used for the behavioral tests.
-
Drug Administration: ADX88178 was administered orally (p.o.) at various doses, typically 60 minutes before the behavioral test.
-
Marble Burying Test: Mice were placed in a cage containing marbles, and the number of marbles buried after a set time was counted. A reduction in buried marbles is indicative of anxiolytic activity.
-
Elevated Plus Maze: The apparatus consists of two open and two closed arms. The time spent in and the number of entries into the open arms were measured as an indicator of anxiety levels.
-
Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded, with a reduction suggesting antidepressant effects.
-
Conditioned Avoidance Response Test (Rats): Rats were trained to avoid a foot shock by responding to a conditioned stimulus. The effect of ADX88178 on the avoidance response was evaluated as a measure of antipsychotic potential.
Visualizations
Signaling Pathways
The diagram below illustrates the general signaling pathway for Group III metabotropic glutamate receptors, which includes the targets of both this compound (mGlu₇/₈) and ADX88178 (mGlu₄). These receptors are typically Gi/o-coupled and act presynaptically to inhibit neurotransmitter release.
Caption: Signaling pathway of Group III mGlu receptors.
Experimental Workflow: In Vivo Behavioral Assay
This diagram outlines a typical workflow for an in vivo behavioral study evaluating the efficacy of a compound like this compound or ADX88178.
Caption: A typical in vivo behavioral testing workflow.
Comparative Logic of Receptor Targets
The following diagram illustrates the distinct yet related receptor targets of this compound and ADX88178 within the Group III metabotropic glutamate receptors.
Caption: Receptor target comparison of the two compounds.
Comparative Discussion
Based on the available data, this compound and ADX88178 show efficacy in distinct preclinical models, which is likely a reflection of their different receptor targets within the Group III mGlu family.
-
Therapeutic Potential: ADX88178 has been extensively profiled in models of anxiety, depression, psychosis, and Parkinson's disease, suggesting a broad potential for treating neuropsychiatric and neurodegenerative disorders. The in vivo data for this compound, while more limited, points towards a role in modulating cognitive processes, specifically associative learning and memory.
-
Mechanism of Action: Both compounds act as positive allosteric modulators, enhancing the response of their target receptors to the endogenous ligand, glutamate. This mechanism is thought to offer a more subtle and physiologically relevant modulation of receptor activity compared to direct agonists.
-
Future Directions: A direct, head-to-head comparison of this compound and ADX88178 in a standardized set of in vivo models would be invaluable to delineate their distinct therapeutic potentials and side-effect profiles. Further research into the specific roles of mGlu₇ and mGlu₈ in the central nervous system will also help to clarify the therapeutic applications of dual mGlu₇/₈ PAMs like this compound.
This guide is intended to provide a summary and comparison based on currently available scientific literature. Researchers are encouraged to consult the primary research articles for more detailed information.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming mGlu7-mediated effects of VU6005649 through comparative pharmacology
A detailed examination of VU6005649's pharmacological profile in comparison to other key mGlu7 allosteric modulators, providing researchers with critical data for experimental design and interpretation.
This guide offers an objective comparison of this compound, a significant tool in the study of metabotropic glutamate receptor 7 (mGlu7), with other relevant allosteric modulators. The data presented is curated from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds and their effects on mGlu7 signaling.
Comparative Pharmacology of mGlu7 Allosteric Modulators
This compound has emerged as a key positive allosteric modulator (PAM) for studying the roles of Group III mGlu receptors. Notably, it is the first described dual positive allosteric modulator for mGlu7 and mGlu8 receptors[1][2][3]. Its characterization provides a valuable asset for probing the therapeutic potential of mGlu7, which has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and epilepsy[4]. The development of selective allosteric modulators is crucial due to the high conservation of the orthosteric binding site for glutamate among mGlu receptor subtypes[4].
The following table summarizes the in vitro potency of this compound in comparison to other frequently studied mGlu7 positive and negative allosteric modulators (NAMs).
| Compound | Modality | mGlu7 EC50/IC50 (µM) | Selectivity Profile | Reference |
| This compound | PAM | 0.65 | Dual mGlu7/mGlu8 PAM | **** |
| VU0155094 | PAM | 1.5 | Pan-Group III (mGlu4/7/8) PAM | |
| VU0422288 | PAM | 0.146 | Pan-Group III (mGlu4/7/8) PAM | |
| ADX71743 | NAM | - | Selective mGlu7 NAM | |
| MMPIP | NAM | - | mGlu7 NAM |
EC50 values represent the concentration of a PAM that produces 50% of its maximal effect. IC50 values represent the concentration of a NAM that inhibits 50% of the response to an agonist.
Deciphering the mGlu7 Signaling Cascade
The mGlu7 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gi/o signaling pathway. Upon activation by glutamate, it initiates a cascade that modulates neuronal excitability, typically through the inhibition of adenylyl cyclase and the regulation of ion channel activity. Positive allosteric modulators like this compound bind to a site topographically distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist.
References
- 1. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of VU6005649: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of VU6005649, a pyrazolo[1,5-a]pyrimidine derivative.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Although detailed hazard information for this compound is not specified, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): A critical first step in safe handling is the use of appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of solid this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
**Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste disposal company, which will typically utilize high-temperature incineration.[1][2][3]
1. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1][2]
-
Solid Waste:
-
Collect waste this compound powder, contaminated weighing paper, and other contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.
-
-
Liquid Waste:
-
Solvents (e.g., acetone, ethanol) used to rinse non-disposable glassware that has been in contact with this compound must be collected as hazardous liquid waste.
-
Collect the solvent rinsate in a separate, appropriately labeled container for halogenated or non-halogenated organic solvent waste, in accordance with your institution's guidelines.
-
2. Container Management:
-
Use waste containers made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas.
3. Decontamination of Labware:
-
Disposable Labware: Any disposable items that have come into direct contact with this compound are considered hazardous waste and should be placed in the designated solid waste container.
-
Non-Disposable Glassware: To decontaminate glassware, a triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The resulting solvent rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can typically be washed with soap and water.
4. Arranging for Disposal:
-
Once the hazardous waste container is approaching full (typically around 80% capacity), contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste handler with accurate information about the contents of the container.
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key information for safe handling and waste management.
| Parameter | Guideline | Source |
| Waste Classification | Solid, Non-hazardous (pending institutional assessment) or Hazardous Chemical Waste | |
| Recommended Disposal | High-Temperature Incineration via Licensed Vendor | |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | |
| Waste Container | Labeled, sealed, compatible material (e.g., HDPE) | |
| Contaminated Sharps | Dispose in an authorized sharps container |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling VU6005649
Essential Safety and Handling Guide for VU6005649
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the CNS penetrant mGlu7/8 receptor agonist, this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following personal protective equipment should be utilized:
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses if there is a risk of splashing or aerosolization.
-
Hand Protection: Disposable nitrile gloves are recommended for short-term protection against a broad range of chemicals.[1] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure nitrile is suitable for prolonged contact with this compound or any solvents used in its preparation. Always inspect gloves for any signs of degradation before use and change them immediately upon contact with the chemical.
-
Body Protection: A laboratory coat must be worn and fully buttoned to provide maximum skin coverage.[1] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[1]
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (2137047-43-7) on the label match the order.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to store the compound at -20°C for up to one year or -80°C for up to two years.[2]
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Preparation of Solutions:
-
All manipulations of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add solvents slowly and ensure the material is fully dissolved. Sonication or gentle heating may be used to aid dissolution if precipitation occurs.
Disposal Plan
Waste Characterization:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be considered chemical waste.
Disposal Procedures:
-
Dispose of this compound and its contaminated waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain.
-
Collect all waste in appropriately labeled, sealed containers.
Experimental Protocols
In Vivo Solution Preparation
For animal administration, this compound can be formulated as follows:
Protocol 1:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Add 45% Saline.
-
Mix until a clear solution is obtained. The solubility is ≥ 2.5 mg/mL.
Protocol 2:
-
Dissolve this compound in 10% DMSO.
-
Add 90% Corn Oil.
-
Mix until a clear solution is obtained. The solubility is ≥ 2.5 mg/mL.
In Vivo Administration (Mouse Model)
The following protocol was used for tissue distribution studies in mice:
-
Formulation: this compound was formulated in 10% polysorbate 80.
-
Dosing: The solution was administered via intraperitoneal injection to 20-week-old female C57/Bl6 mice.
-
Time Points: Animals were euthanized at 0.25, 0.5, 1, 3, and 6 hours post-dose.
-
Sample Collection: Blood was collected via cardiac puncture, and brains were removed, washed in cold phosphate-buffered saline, and immediately frozen on dry ice.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
